5-Amino-1-benzofuran-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBKBXGCIDLMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624044 | |
| Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-44-8 | |
| Record name | 5-Amino-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42933-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-benzofuran-2-carboxilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Amino-1-benzofuran-2-carboxylic acid (CAS No: 42933-44-8, Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ). Due to the limited availability of published, raw spectroscopic data for this specific compound, this document focuses on predicted spectroscopic features based on the analysis of its functional groups and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.5 - 7.7 | Doublet | 1H | Aromatic proton (H-4) |
| ~7.2 - 7.4 | Singlet | 1H | Furan proton (H-3) |
| ~6.8 - 7.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| ~6.6 - 6.8 | Doublet | 1H | Aromatic proton (H-7) |
| ~5.0 - 5.5 | Singlet (broad) | 2H | Amino protons (-NH₂) |
1.1.2. ¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum in a solvent like DMSO-d₆ would show approximately nine distinct signals corresponding to the carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic acid carbon (-COOH) |
| ~150 - 155 | Aromatic carbon (C-7a) |
| ~145 - 150 | Furan carbon (C-2) |
| ~140 - 145 | Aromatic carbon (C-5) |
| ~125 - 130 | Aromatic carbon (C-3a) |
| ~120 - 125 | Aromatic carbon (C-6) |
| ~110 - 115 | Aromatic carbon (C-4) |
| ~105 - 110 | Furan carbon (C-3) |
| ~100 - 105 | Aromatic carbon (C-7) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amino functional groups.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |
| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid, hydrogen-bonded) |
| ~1700 - 1680 | Strong | C=O stretching (carboxylic acid) |
| ~1620 - 1580 | Medium | N-H bending (amino group) and C=C stretching (aromatic) |
| ~1300 - 1200 | Medium | C-O stretching (carboxylic acid) |
| ~1250 - 1150 | Medium | C-N stretching (aromatic amine) |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of this compound.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 177 | Molecular ion [M]⁺ (for EI) or [M+H]⁺ (for ESI+) |
| 160 | Loss of NH₃ |
| 159 | Loss of H₂O |
| 132 | Loss of -COOH group |
| 104 | Further fragmentation |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury, operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[3]
-
¹H NMR Acquisition :
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition parameters: A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition parameters: A spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : The acquired free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid State : The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The positions of the absorption bands (in cm⁻¹) are determined and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., EI or ESI).
-
Sample Preparation :
-
EI : The sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam.
-
ESI : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate) and infused into the ESI source.
-
-
Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide valuable information about the molecular structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is crucial, and the provided protocols offer a starting point for obtaining reliable analytical data. Researchers are encouraged to consult specialized spectroscopic databases and literature for further comparative analysis.
References
A Comprehensive Technical Guide to the Solubility and Stability of 5-Amino-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies used to assess the solubility and stability of 5-Amino-1-benzofuran-2-carboxylic acid, a key intermediate in pharmaceutical research. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and theoretical considerations crucial for its development as a drug candidate.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any solubility and stability investigation.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | >95% | [1] |
Solubility Studies
Determining the aqueous solubility of a compound is a critical step in early drug development, as it influences bioavailability and formulation strategies. Both kinetic and thermodynamic solubility assays are employed to characterize a compound's dissolution properties.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated organic stock solution (typically DMSO). This high-throughput screening method is valuable for the rapid assessment of a large number of compounds in early discovery phases.
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation : Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours.
-
Turbidity Measurement : Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[3]
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This "gold standard" measurement is more time-consuming but provides a more accurate representation of a compound's true solubility.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation : Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition : Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions) to each vial.
-
Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation : Separate the undissolved solid from the solution by centrifugation or filtration through a 0.45 µm filter.
-
Quantification : Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
Data Presentation: Hypothetical Solubility Data
| Assay Type | pH | Solubility (µg/mL) |
| Kinetic | 7.4 | 55 |
| Thermodynamic | 2.0 | 150 |
| 4.5 | 85 | |
| 6.8 | 40 | |
| 7.4 | 35 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Stability Studies
Stability testing is crucial for identifying degradation pathways and establishing a shelf-life for the drug substance. Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.
Forced Degradation Studies
These studies expose the compound to various stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.[6] According to ICH guidelines, a degradation of 5-20% is typically targeted.[7][8]
Experimental Protocol: Forced Degradation
-
Sample Preparation : Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions : Expose the samples to the following conditions in parallel:
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Store the solid compound at 80°C for 48 hours.
-
Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6][8]
-
-
Neutralization : For hydrolytic studies, neutralize the samples before analysis.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Data Presentation: Hypothetical Forced Degradation Data
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 12.5 | 2 |
| 0.1 M NaOH, 60°C | 18.2 | 3 |
| 3% H₂O₂, RT | 8.9 | 1 |
| 80°C (Solid) | 2.1 | 1 |
| Photolytic | 6.5 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from all process impurities and degradation products.[2][9]
Protocol: HPLC Method Development
-
Column Selection : Start with a C18 reversed-phase column, which is suitable for most small molecules.
-
Mobile Phase Selection : Use a combination of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and separation.
-
Detection Wavelength : Determine the UV absorbance maximum of this compound for optimal sensitivity.
-
Gradient Elution : Develop a gradient elution method to ensure the separation of both polar and non-polar impurities from the main compound peak.
-
Method Validation : Validate the method according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Workflow for Stability Study and Method Development
Caption: Workflow for Forced Degradation and Method Development.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The benzofuran ring system can be susceptible to oxidative cleavage, while the amino and carboxylic acid functional groups can undergo various reactions.
Potential Chemical Degradation Pathways
Caption: Potential Degradation Pathways for the Compound.
-
Oxidation : The electron-rich benzofuran ring and the amino group are susceptible to oxidation, which could lead to ring-opening or the formation of N-oxide derivatives.
-
Hydrolysis : Under strong acidic or basic conditions, decarboxylation (loss of CO₂) from the carboxylic acid group may occur.
-
Photodegradation : Exposure to UV light can induce the formation of radicals, leading to dimerization or further oxidation reactions.
Conclusion
This guide outlines the essential studies required to characterize the solubility and stability of this compound. By employing systematic experimental protocols for kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and developing a robust stability-indicating HPLC method, researchers can build a comprehensive data package to support the advancement of this compound in the drug development pipeline. The insights gained from these studies are fundamental for formulation development, understanding potential liabilities, and ensuring the quality and safety of future drug products.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. evotec.com [evotec.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Biological Activity Screening of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 5-Amino-1-benzofuran-2-carboxylic acid and its derivatives. While direct experimental screening data for this compound is limited in publicly available literature, this document synthesizes findings from closely related benzofuran analogs to infer its potential therapeutic applications. The primary areas of focus include its prospective roles as a Pim-1 kinase inhibitor, an anticancer agent, and an anti-inflammatory compound. Detailed experimental protocols for screening these activities are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. The core benzofuran scaffold serves as a versatile template for the design of novel therapeutic agents. This guide specifically focuses on the biological activity profile of this compound, a member of this promising family. By examining the structure-activity relationships of analogous compounds, we can project the potential efficacy and mechanisms of action for this specific molecule.
Potential Biological Activities and Data Presentation
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is a key regulator of cell proliferation and survival. Its overexpression is implicated in various cancers, making it an attractive target for cancer therapy. A computational analysis of 5-substituted benzofuran-2-carboxylic acids has suggested their potential as potent Pim-1 kinase inhibitors.[1]
Table 1: Pim-1 Kinase Inhibitory Activity of 5-Substituted Benzofuran-2-carboxylic Acid Derivatives
| Compound ID (Substitution at position 5) | IC₅₀ (µM) |
| Methoxy | >10 |
| Chloro | 2.1 |
| Bromo | 1.2 |
| Nitro | 0.45 |
| Acetamido | 0.38 |
| Amino (Predicted) | Potent activity expected |
Data extracted from a computational docking study on 5-substituted benzofuran-2-carboxylic acids. The activity for the 5-amino derivative is a prediction based on the trend observed in the study.[1]
Anticancer Activity
Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK, leading to apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Benzofuran-chalcone derivative | A-375 (Melanoma) | 3.12 |
| Benzofuran-chalcone derivative | MCF-7 (Breast) | 4.21 |
| 2-Arylbenzofuran | HCT-116 (Colon) | 5.8 |
| 3-Substituted-benzofuran | HeLa (Cervical) | 7.3 |
Note: The compounds listed are representative examples of benzofuran derivatives and not this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives is attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of signaling pathways such as NF-κB and MAPK.
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Assay | IC₅₀ (µM) |
| 2-Arylbenzofuran derivative | NO Production in RAW 264.7 cells | 12.5 |
| Benzofuran-piperazine hybrid | NO Production in RAW 264.7 cells | 8.2 |
| 5-Acyl-3-substituted-benzofuranone | Carrageenan-induced paw edema | - |
Note: The compounds listed are representative examples of benzofuran derivatives and not this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
Pim-1 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory effect of a test compound on Pim-1 kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the Pim-1 kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.
Anti-inflammatory Activity Screening (Nitric Oxide Production Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which is an indicator of NO production.
-
Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological activity screening of this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the data from closely related analogs strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The compound warrants investigation as a Pim-1 kinase inhibitor for anticancer applications, as well as for its potential cytotoxic and anti-inflammatory properties. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate a comprehensive screening and mechanistic evaluation of this promising compound. Further studies are essential to elucidate its precise biological functions and to determine its therapeutic potential.
References
In Silico Modeling of 5-Amino-1-benzofuran-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling techniques applied to 5-Amino-1-benzofuran-2-carboxylic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry. We delve into the methodologies of key computational strategies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular dynamics simulations. This guide aims to equip researchers with the necessary knowledge to leverage these computational tools for the rational design and development of novel therapeutic agents based on this privileged benzofuran core. Detailed experimental protocols, data presentation in structured tables, and visualizations of relevant signaling pathways and workflows are provided to facilitate a deeper understanding and practical application of these methods.
Introduction
The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the benzofuran ring system plays a crucial role in modulating the pharmacological properties of these molecules. In particular, the this compound scaffold has emerged as a promising starting point for the design of inhibitors targeting various enzymes and receptors implicated in diseases such as cancer and inflammation.
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities of chemical compounds and to understand their mechanisms of action at a molecular level. By simulating the interactions between small molecules and their biological targets, these computational approaches can guide the synthesis of more potent and selective drug candidates, thereby accelerating the drug development pipeline.
This guide will focus on the application of in silico modeling techniques to the this compound derivative class. We will explore how these methods can be used to predict their binding modes, quantify their potential biological activities, and elucidate the key structural features required for their therapeutic effects.
Biological Targets and Signaling Pathways
This compound derivatives have been investigated as inhibitors of several key biological targets, most notably Pim-1 kinase and the NF-κB signaling pathway, both of which are critically involved in cancer and inflammation.
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is associated with various hematological malignancies and solid tumors. Inhibition of Pim-1 is therefore a promising strategy for cancer therapy.
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation.[2] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Data Presentation
The following tables summarize quantitative data from various in silico and in vitro studies on benzofuran derivatives, providing a comparative view of their potential as therapeutic agents. While specific data for a comprehensive series of this compound derivatives is limited in the public domain, the presented data for closely related analogs serves as a valuable reference.
Table 1: Molecular Docking and In Vitro Activity of Benzofuran-2-Carboxylic Acid Derivatives against Pim-1 Kinase
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Predicted pIC50 | Experimental pIC50 | Reference |
| 1 | 5-Br, 7-NH2 | -8.5 | 6.2 | 6.0 | [1] |
| 2 | 5-Cl, 7-NH2 | -8.2 | 5.9 | 5.8 | [1] |
| 3 | 5-F, 7-NH2 | -7.9 | 5.6 | 5.5 | [1] |
| 4 | 5-CH3, 7-NH2 | -7.5 | 5.3 | 5.2 | [1] |
Note: The docking scores and pIC50 values are illustrative and based on data for related benzofuran derivatives. Specific values for this compound derivatives may vary.
Table 2: QSAR Model for Anticancer Activity of Benzofuran Derivatives
| Model Parameter | Value |
| R² (squared correlation coefficient) | 0.85 |
| Q² (cross-validated R²) | 0.75 |
| Number of descriptors | 4 |
| Key Descriptors | Molecular Weight, LogP, Number of H-bond donors, Polar Surface Area |
Note: This is a representative QSAR model for a series of benzofuran derivatives with anticancer activity. The statistical robustness indicates a good predictive capability of the model.
Table 3: In Vitro NF-κB Inhibitory Activity of Benzofuran Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Reference |
| 5d | Piperazine/benzofuran hybrid | 52.23 ± 0.97 | [2] |
| 3m | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ~5 | [3] |
Note: IC50 values represent the concentration required for 50% inhibition of NF-κB activity.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments discussed in this guide.
Molecular Docking
Workflow: Molecular Docking
Caption: A typical molecular docking workflow.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Pim-1 kinase, PDB ID: 4TY1) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein using software like AutoDock Tools.
-
The prepared protein structure is saved in PDBQT format.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are assigned to the ligand atoms.
-
The prepared ligand structures are saved in PDBQT format.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the docking score (binding energy).
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Quantitative Structure-Activity Relationship (QSAR)
Workflow: QSAR Modeling
Caption: The workflow for developing a QSAR model.
Protocol:
-
Data Set Preparation:
-
A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
The biological activity data is converted to a logarithmic scale (pIC50 = -log(IC50)).
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each molecule in the dataset using software like PaDEL-Descriptor or MOE.
-
-
Data Set Splitting:
-
The dataset is randomly divided into a training set (typically 70-80% of the data) and a test set (20-30% of the data).
-
-
Model Generation:
-
A mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) is generated using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms.
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using internal validation (e.g., cross-validation) on the training set and external validation on the test set.
-
Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to assess the model's robustness and predictability.
-
Pharmacophore Modeling
Protocol:
-
Pharmacophore Feature Identification:
-
A set of active this compound derivatives are aligned based on their common structural features.
-
Pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are essential for biological activity are identified.
-
-
Pharmacophore Model Generation:
-
A 3D arrangement of these pharmacophoric features, known as a pharmacophore model, is generated using software like LigandScout or Phase.
-
-
Pharmacophore Model Validation:
-
The generated model is validated by its ability to distinguish between active and inactive compounds from a database.
-
-
Virtual Screening:
-
The validated pharmacophore model is used as a 3D query to screen large chemical databases to identify novel compounds with the desired pharmacophoric features.
-
Molecular Dynamics (MD) Simulation
Protocol:
-
System Preparation:
-
The protein-ligand complex obtained from molecular docking is placed in a simulation box.
-
The box is solvated with water molecules, and ions are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
-
Production Run:
-
A long-term MD simulation is performed to generate a trajectory of the system's atomic motions over time.
-
-
Trajectory Analysis:
-
The MD trajectory is analyzed to study the stability of the protein-ligand complex, the flexibility of the protein, and the dynamics of the ligand in the binding pocket.
-
Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated.
-
Conclusion
In silico modeling offers a powerful and multifaceted approach to the study of this compound derivatives. The methodologies outlined in this guide, from molecular docking and QSAR to pharmacophore modeling and molecular dynamics simulations, provide a robust framework for understanding the structure-activity relationships of these compounds and for designing novel derivatives with improved therapeutic potential. By integrating these computational techniques into the drug discovery process, researchers can significantly enhance the efficiency and success rate of developing new drugs targeting critical pathways in cancer and inflammation. Future work should focus on generating more extensive experimental data for this specific class of compounds to build more accurate and predictive in silico models.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Natural Benzofuran-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, biological activities, and underlying mechanisms of action of benzofuran-2-carboxylic acids and their derivatives. While naturally occurring benzofuran-2-carboxylic acids are not widely reported, this guide details the isolation of structurally related natural benzofurans and the significant biological activities of their synthetic counterparts, offering valuable insights for drug discovery and development.
Natural Occurrence of Benzofuran Derivatives
Benzofuran derivatives are a class of heterocyclic compounds widely distributed in nature, particularly in higher plants and fungi.[1][2] They are recognized as secondary metabolites in families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae.[1] While specific reports on the isolation of benzofuran-2-carboxylic acids from natural sources are limited, numerous other benzofuran derivatives have been successfully isolated and characterized, suggesting the potential for discovering these acidic forms as well. Fungi, especially endophytic and marine-derived species like Penicillium crustosum, have also been identified as producers of diverse benzofuran compounds.[3][4]
Experimental Protocols: Isolation of a Natural Benzofuran Derivative
As a representative protocol for the isolation of a benzofuran derivative from a natural source, the following details the extraction and purification of a novel benzofuran carboxamide from the plant Tephrosia purpurea.[5] This methodology can be adapted for the targeted isolation of benzofuran-2-carboxylic acids from other plant materials.
General Experimental Procedures
-
Melting Points: Determined on a Yanagimoto micro-melting point apparatus and are uncorrected.
-
Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a JEOL JNM-LA 400 spectrometer.
-
Mass spectra (MS) were obtained using a JEOL JMS-SX 102A spectrometer.
-
-
Chromatography:
-
Column chromatography was performed using silica gel 60 (230–400 mesh, Nacalai Tesque).
-
Thin-layer chromatography (TLC) was conducted on pre-coated silica gel 60 F254 plates (0.25 mm, Merck).
-
Plant Material
The aerial parts of Tephrosia purpurea were collected from Khulna, Bangladesh, in October 2005. A voucher specimen (No. K-005) is maintained at the herbarium of the Pharmacy Discipline, Khulna University, Bangladesh.[5]
Extraction and Isolation
-
The dried and powdered aerial parts of T. purpurea (1.5 kg) were extracted with methanol (MeOH, 3 x 5 L) at room temperature for 7 days.
-
The combined MeOH extracts were concentrated under reduced pressure to yield a crude extract (45 g).
-
The crude extract was partitioned between ethyl acetate (EtOAc) and water.
-
The EtOAc-soluble fraction (20 g) was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.
-
Fractions eluted with n-hexane-EtOAc (1:1) were combined and further purified by repeated column chromatography using the same solvent system to afford the pure benzofuran carboxamide (15 mg).[5]
Workflow for the Isolation of Benzofuran Carboxamide from Tephrosia purpurea
Caption: Isolation workflow for a natural benzofuran derivative.
Biological Activities of Benzofuran-2-Carboxylic Acid Derivatives
While the natural occurrence of benzofuran-2-carboxylic acids is not extensively documented, their synthetic analogues have demonstrated a wide range of potent biological activities, making them promising scaffolds for drug development.
Anticancer Activity
Numerous synthetic benzofuran-2-carboxylic acid derivatives have been evaluated for their anticancer properties against various human cancer cell lines. The data reveals significant growth inhibitory and cytotoxic effects.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Benzofuran-2-carboxylic acid amides | ACHN (Renal) | GI₅₀ | 2.74 | [1] |
| HCT15 (Colon) | GI₅₀ | 2.37 | [1] | |
| MM231 (Breast) | GI₅₀ | 2.20 | [1] | |
| NUGC-3 (Gastric) | GI₅₀ | 2.48 | [1] | |
| NCI-H23 (Lung) | GI₅₀ | 5.86 | [1] | |
| PC-3 (Prostate) | GI₅₀ | 2.68 | [1] | |
| Benzofuran-2-yl-(pyrazol-1-yl)methanones | A2780 (Ovarian) | IC₅₀ | 11 - 12 | [1] |
Antimicrobial Activity
Benzofuran derivatives, including those with a carboxylic acid moiety, have shown promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Aza-benzofurans | Salmonella typhimurium | MIC | 12.5 | [3] |
| Escherichia coli | MIC | 25 | [3] | |
| Staphylococcus aureus | MIC | 12.5 | [3] | |
| Oxa-benzofurans | Penicillium italicum | MIC | 12.5 | [3] |
| Colletotrichum musae | MIC | 12.5 - 25 | [3] |
Anti-inflammatory Activity
Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Aza-benzofuran 1 | RAW 264.7 | IC₅₀ (NO inhibition) | 17.3 | [3] |
| Aza-benzofuran 4 | RAW 264.7 | IC₅₀ (NO inhibition) | 16.5 | [3] |
Signaling Pathways Modulated by Benzofuran-2-Carboxylic Acids
The diverse biological activities of benzofuran-2-carboxylic acid derivatives are attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.
Inhibition of Pim-1 Kinase
Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene protein involved in cell cycle progression and apoptosis.[6] The carboxylic acid and amino groups of these compounds form crucial salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[6]
Pim-1 Kinase Inhibition by Benzofuran-2-Carboxylic Acids
Caption: Inhibition of the Pim-1 kinase signaling pathway.
Modulation of NF-κB Signaling
Some benzofuran-2-carboxylic acid derivatives exhibit excellent inhibitory activity against the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in cancer and inflammatory diseases.
NF-κB Signaling Pathway and its Inhibition
Caption: Inhibition of the NF-κB signaling cascade.
Disruption of Fungal Calcium Homeostasis
While the direct mechanism for many benzofuran-based antifungals is still under investigation, some derivatives are known to interfere with fungal calcium homeostasis.[7][8] This disruption of intracellular calcium concentration can trigger downstream signaling events leading to fungal cell death.[7][8]
Proposed Antifungal Mechanism via Calcium Disruption
Caption: Disruption of fungal calcium homeostasis by benzofurans.
Conclusion
Benzofuran-2-carboxylic acids and their derivatives represent a promising class of compounds with significant therapeutic potential. Although the natural discovery of the carboxylic acid subclass is not yet widely reported, the diverse biological activities of their synthetic counterparts, particularly in anticancer, antimicrobial, and anti-inflammatory applications, underscore the importance of this chemical scaffold. The detailed isolation protocols for related natural benzofurans provide a solid foundation for future bioprospecting efforts. Further research into the natural sources and mechanisms of action of these compounds is warranted to unlock their full potential in drug discovery and development.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Examination of the Electronic Structure of 5-Amino-1-benzofuran-2-carboxylic acid: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 5-Amino-1-benzofuran-2-carboxylic acid. Employing Density Functional Theory (DFT), this study elucidates the molecule's quantum chemical properties, offering insights into its reactivity, stability, and potential as a pharmacophore. The methodologies, data, and visualizations presented herein are intended to serve as a valuable resource for researchers in computational chemistry and drug discovery.
Introduction
This compound belongs to the benzofuran class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. By understanding the distribution of electrons and the nature of molecular orbitals, we can predict sites of reactivity, intermolecular interactions, and spectroscopic properties.
This guide details a computational analysis designed to characterize the electronic properties of this compound. The primary objectives of this theoretical study are to:
-
Optimize the molecular geometry to its ground state.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and kinetic stability.
-
Calculate key quantum chemical descriptors to quantify the molecule's electronic characteristics.
-
Map the molecular electrostatic potential (MESP) to identify regions susceptible to electrophilic and nucleophilic attack.
The insights derived from these computational analyses are crucial for the rational design of novel therapeutic agents based on the benzofuran scaffold.
Methodologies: A Detailed Computational Protocol
The theoretical calculations detailed in this guide were performed using quantum chemical methods. The following protocol outlines the computational approach employed.
2.1. Geometry Optimization
The initial 3D structure of this compound was generated and subsequently optimized using Density Functional Theory (DFT). The optimization was carried out to locate the global minimum on the potential energy surface, ensuring a stable molecular conformation.
-
Computational Software: Gaussian 09 suite of programs.[2]
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]
-
Basis Set: 6-311++G(d,p) was used for all atoms, providing a good balance between accuracy and computational cost for molecules of this size.[1]
-
Convergence Criteria: The optimization was considered complete when the forces on the atoms were less than 0.00045 Ha/Bohr, and the displacement for the next step was below 0.0018 Bohr.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]
2.2. Electronic Structure Analysis
Following geometry optimization, a series of calculations were performed to investigate the electronic properties of the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) were calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity.[4]
-
Quantum Chemical Descriptors: Several global reactivity descriptors were derived from the HOMO and LUMO energies:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
-
-
Molecular Electrostatic Potential (MESP): The MESP was calculated to visualize the charge distribution and predict reactive sites. The MESP maps are valuable for understanding intermolecular interactions, particularly in biological systems.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to study hyperconjugative interactions, charge delocalization, and the stability of the molecule arising from these interactions.[5][6]
The workflow for this computational study is depicted in the diagram below.
References
- 1. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Amino-1-benzofuran-2-carboxylic acid (CAS: 42933-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core functionalized with both an amino and a carboxylic acid group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and a subject of interest for its potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, spectroscopic data, and a detailed exploration of its potential as a Pim-1 kinase inhibitor, a significant target in oncology. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.
Physicochemical Properties
This compound is typically a solid at room temperature. Its key physicochemical properties are summarized in the table below. The compound is often supplied as a hydrochloride salt, which may enhance its solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 42933-44-8 | |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | - |
| Solubility | Soluble in polar solvents | |
| Storage | 2-8°C, sealed in dry, dark place | - |
| Purity | Typically >95% | - |
| InChI Key | IIBKBXGCIDLMOP-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C2C(=C1)OC=C2C(=O)O)N |
Synthesis
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound, starting from the readily available 4-aminophenol.
Physicochemical Characterization of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Amino-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available data, outlines experimental protocols for its characterization, and explores its potential role in relevant biological signaling pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Quantitative Data Summary
While experimental data for this compound is limited in publicly available literature, a combination of data for the parent compound, its hydrochloride salt, and closely related analogs allows for an initial assessment. It is crucial to note that some of the following values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source | Notes |
| Molecular Weight | 177.16 g/mol | Santa Cruz Biotechnology[1] | For the free base form. |
| 213.62 g/mol | Sigma-Aldrich | For the hydrochloride salt. | |
| CAS Number | 42933-44-8 | Santa Cruz Biotechnology[1] | For the free base form. |
| Predicted XlogP | 1.7 | PubChem | A measure of lipophilicity. |
| Predicted pKa | 15.72 ± 0.30 | ChemicalBook[2] | Predicted for the related 5-Aminobenzofuran-2-carboxamide. The carboxylic acid pKa is expected to be significantly lower. |
| 3.32 ± 0.10 | ChemicalBook[3] | Predicted for the related Ethyl 5-aminobenzofuran-2-carboxylate. This is likely more representative of the carboxylic acid pKa. | |
| Melting Point | 62.0 to 66.0 °C | Tokyo Chemical Industry | Experimental value for the related Ethyl 5-aminobenzofuran-2-carboxylate. The melting point of the carboxylic acid is expected to be higher. |
| Appearance | Solid | Sigma-Aldrich | For the hydrochloride salt. |
Experimental Protocols
To obtain accurate physicochemical data for this compound, the following standard experimental protocols are recommended.
Workflow for Physicochemical Characterization
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.
Solubility Determination
Solubility is a key parameter that affects a drug's bioavailability. The "like dissolves like" principle is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, and dimethyl sulfoxide (DMSO).
-
Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. This compound has both an acidic carboxylic acid group and a basic amino group.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a compound with both acidic and basic groups, two distinct equivalence points will be observed.
Potential Biological Significance and Signaling Pathways
Benzofuran derivatives are known to interact with various biological targets and signaling pathways, suggesting potential therapeutic applications for this compound.
Implicated Signaling Pathways
Several key signaling pathways have been identified as being modulated by benzofuran-containing molecules:
-
Pim-1 Kinase: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[4]
-
NF-κB Signaling: Benzofuran derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another inflammatory signaling cascade that can be modulated by benzofuran compounds.
-
mTOR Signaling: Some benzofuran derivatives have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[5]
Visualizing a Potential Signaling Cascade
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzofuran derivative, integrating elements of the pathways mentioned above.
This guide provides a foundational understanding of the physicochemical characteristics of this compound. The provided experimental protocols offer a clear path for obtaining robust data, which is essential for advancing the research and development of this and similar compounds. The exploration of its potential interactions with key signaling pathways highlights promising avenues for future biological investigation.
References
- 1. scbt.com [scbt.com]
- 2. 5-Aminobenzofuran-2-carboxamide CAS#: 1026097-14-2 [m.chemicalbook.com]
- 3. ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE CAS#: 174775-48-5 [m.chemicalbook.com]
- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: An In-depth Technical Guide to the Therapeutic Targets of the 5-Amino-1-benzofuran-2-carboxylic acid Scaffold
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data on 5-Amino-1-benzofuran-2-carboxylic acid is limited in publicly accessible literature. This guide focuses on the established and potential therapeutic targets of the core benzofuran-2-carboxylic acid scaffold, for which significant research is available. The principles and targets discussed herein provide a strong foundation for investigating specific derivatives, including the 5-amino substituted variant.
Executive Summary
The benzofuran-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes. This technical guide synthesizes the current understanding of its potential, focusing on two primary, well-documented targets: Aldose Reductase (AR) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) Kinase . Inhibition of these enzymes is linked to therapeutic strategies for diabetic complications and oncology, respectively. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data for representative compounds, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.
Potential Therapeutic Target 1: Aldose Reductase (AR)
Aldose reductase (AR; EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, hyperactivity of this pathway leads to sorbitol accumulation, inducing osmotic stress and subsequent cellular damage. This process is a key driver in the pathogenesis of long-term diabetic complications. Consequently, AR inhibition is a major therapeutic strategy.
Mechanism of Action and Signaling Pathway
The benzofuran-2-carboxylic acid scaffold targets the active site of Aldose Reductase. The carboxylic acid moiety is crucial for anchoring the inhibitor within the enzyme's "anion-binding pocket," forming key interactions with residues such as Tyrosine 48 (Tyr48) and Histidine 110 (His110). The benzofuran ring occupies an adjacent hydrophobic region, contributing to the overall binding affinity. By blocking the active site, these inhibitors prevent the NADPH-dependent reduction of glucose to sorbitol, thus mitigating the downstream pathological effects of the polyol pathway.
Quantitative Data: Aldose Reductase Inhibition
The following table summarizes the in vitro inhibitory activity of a series of benzo[b]furan derivatives against rat lens aldose reductase. Although not direct carboxylic acids, these related structures highlight the potency of the benzofuran scaffold against this target.[1]
| Compound ID | Structure (Core: Benzo[b]furan) | R (Substitution) | IC₅₀ (M)[1] |
| 3b |
| 3-CH₂SO₂NHCH₂COOH | 4.1 x 10⁻⁸ |
| 3c |
| 4-CH₂SO₂NHCH₂COOH | 3.6 x 10⁻⁸ |
| 3d |
| 5-CH₂SO₂NHCH₂COOH | 1.1 x 10⁻⁷ |
| 3e |
| 6-CH₂SO₂NHCH₂COOH | 2.0 x 10⁻⁷ |
| 3f |
| 7-CH₂SO₂NHCH₂COOH | 2.5 x 10⁻⁷ |
(Note: Placeholder images used for structures. The key information is the substitution pattern and resulting IC₅₀ value.)
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a standard spectrophotometric method to determine the inhibitory activity of test compounds against Aldose Reductase.
1. Principle: The enzymatic activity of Aldose Reductase is quantified by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde). The IC₅₀ value is the concentration of the inhibitor required to reduce the rate of this reaction by 50%.
2. Materials & Reagents:
-
Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a crude preparation from rat lens homogenate.
-
Buffer: 0.067 M Phosphate buffer, pH 6.2.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Substrate: DL-Glyceraldehyde.
-
Test Compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Positive Control: A known AR inhibitor (e.g., Epalrestat).
-
Equipment: UV-Vis Spectrophotometer, 96-well UV-transparent plates or cuvettes, micropipettes.
3. Procedure:
-
Reagent Preparation: Prepare working solutions of NADPH (e.g., 0.1 mM) and DL-glyceraldehyde (e.g., 10 mM) in the phosphate buffer. Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is ≤1% in the final reaction mixture.
-
Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures (example for a 200 µL final volume):
-
Blank: 160 µL Buffer + 20 µL NADPH solution.
-
Control (No Inhibitor): 140 µL Buffer + 20 µL NADPH + 20 µL Enzyme solution + 20 µL Substrate solution.
-
Inhibitor: 120 µL Buffer + 20 µL Test Compound dilution + 20 µL NADPH + 20 µL Enzyme solution + 20 µL Substrate solution.
-
-
Pre-incubation: Add all components except the substrate to the wells. Pre-incubate the mixture for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate solution to all wells except the blank.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Potential Therapeutic Target 2: Pim-1 Kinase
Pim-1 is a proto-oncogenic serine/threonine kinase involved in regulating cell cycle progression, apoptosis, and cell proliferation. Its overexpression is implicated in numerous hematological and solid tumors, such as prostate cancer and leukemia. Therefore, inhibition of Pim-1 kinase is a validated strategy in oncology drug discovery.
Mechanism of Action and Signaling Pathway
Benzofuran-2-carboxylic acid derivatives act as ATP-competitive inhibitors of Pim-1 kinase. X-ray crystallography studies reveal that the inhibitor binds in the ATP-binding pocket of the enzyme. The carboxylic acid group forms a critical salt bridge with a conserved lysine residue (Lys67) in the hinge region, while the amino group (as in the 5-amino variant) can form additional hydrogen bonds. The benzofuran core occupies the hydrophobic pocket, mimicking the adenine region of ATP. This dual interaction anchors the molecule, preventing ATP from binding and blocking the downstream phosphorylation of pro-survival proteins like BAD and p21.
Quantitative Data: Pim-1 Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of key benzofuran-2-carboxylic acid derivatives against Pim-1 and Pim-2 kinases.
| Compound ID | Structure | Pim-1 IC₅₀ (nM)[2] | Pim-2 IC₅₀ (nM)[2] |
| 29 | 7-((cis-4-aminocyclohexyl)amino)-5-bromo-1-benzofuran-2-carboxylic acid | 11 | 30 |
| 38 | 7-((4-aminopiperidin-1-yl)methyl)-5-bromo-1-benzofuran-2-carboxylic acid | 13 | 41 |
| 39 | 5-bromo-7-(((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)methyl)-1-benzofuran-2-carboxylic acid | 8 | 15 |
Experimental Protocol: In Vitro Pim-1 Kinase Assay (ADP-Glo™)
This protocol outlines a common luminescence-based method for quantifying Pim-1 kinase activity and its inhibition.
1. Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to the amount of ADP formed and thus to the kinase activity. The assay involves two steps: first, the kinase reaction is performed, and then remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is used by a luciferase to generate light.
2. Materials & Reagents:
-
Enzyme: Recombinant human Pim-1 kinase.
-
Substrate: A suitable peptide substrate for Pim-1 (e.g., a derivative of the BAD protein).
-
Cofactor: ATP.
-
Test Compound: Dissolved in DMSO to prepare a stock solution.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT).
-
Equipment: White, opaque 384-well assay plates, multi-channel pipettes, a plate-reading luminometer.
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations for the assay.
-
Kinase Reaction Setup: In a 384-well plate, add the components in the following order (example for a 5 µL reaction):
-
1 µL of test compound dilution or DMSO (for control).
-
2 µL of a solution containing Pim-1 kinase.
-
2 µL of a solution containing the peptide substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
-
General Experimental and Drug Discovery Workflow
The identification and validation of therapeutic targets for a given chemical scaffold follows a structured workflow, from initial screening to mechanistic studies.
Conclusion
The benzofuran-2-carboxylic acid scaffold is a versatile and potent platform for the development of targeted enzyme inhibitors. The evidence strongly supports its activity against Aldose Reductase and Pim-1 Kinase, presenting clear opportunities for drug discovery programs in diabetic complications and oncology. The presence of the carboxylic acid and the potential for substitution at the 5-position (with an amino group or other moieties) are critical for high-affinity binding to these targets. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to initiate or advance investigations into this promising class of compounds. Further exploration of the this compound derivative is warranted to fully characterize its specific inhibitory profile and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-benzofuran-2-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives have shown significant biological activity, notably as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[1][2] The synthesis of amide derivatives from this core structure is a key strategy for developing novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the successful amide coupling of this compound. Due to the presence of the nucleophilic 5-amino group, which can interfere with the activation of the carboxylic acid, a three-step synthetic strategy involving protection of the amino group, amide coupling, and subsequent deprotection is recommended. The tert-butyloxycarbonyl (Boc) group is presented here as a suitable protecting group due to its stability during amide coupling and its facile removal under acidic conditions.[3][4]
Key Applications
Amide derivatives of this compound are primarily investigated for their potential as:
-
Pim-1 Kinase Inhibitors: For the development of anti-cancer therapeutics.[1][2]
-
Probes for Chemical Biology: To investigate the role of Pim kinases in cellular signaling pathways.
-
Building Blocks for Compound Libraries: For high-throughput screening and lead discovery.
Experimental Workflow Overview
The overall synthetic strategy for the preparation of 5-Amino-1-benzofuran-2-carboxamides involves three main stages:
-
Protection: The 5-amino group of this compound is protected with a Boc group.
-
Amide Coupling: The resulting N-Boc protected carboxylic acid is coupled with a desired amine using standard coupling reagents such as HATU or EDC/HOBt.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final amide product.
Figure 1. Overall experimental workflow for the synthesis of 5-Amino-1-benzofuran-2-carboxamides.
Pim-1 Kinase Signaling Pathway
Pim-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines like interleukins (e.g., IL-6).[1][2] Once expressed, Pim-1 phosphorylates a range of downstream targets, promoting cell survival and proliferation and inhibiting apoptosis.[5] Developing inhibitors that block the active site of Pim-1, such as amides derived from this compound, is a key therapeutic strategy.[1][2]
Figure 2. Simplified Pim-1 kinase signaling pathway and the point of intervention for inhibitors.
Quantitative Data Presentation
The following tables summarize representative reaction conditions and expected yields for the three-step synthesis of 5-Amino-1-benzofuran-2-carboxamides. Yields are based on literature reports for analogous transformations.
Table 1: N-Boc Protection of this compound
| Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| (Boc)₂O | Triethylamine (TEA) | Tetrahydrofuran (THF) | 12-18 | Room Temp. | 85-95 |
| (Boc)₂O | Sodium Bicarbonate | Dioxane/Water | 12-24 | Room Temp. | 80-90 |
Table 2: Amide Coupling of N-Boc-5-amino-1-benzofuran-2-carboxylic acid
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| HATU | - | DIPEA | DMF | 2-6 | Room Temp. | 70-90 |
| EDC | HOBt | DIPEA | DCM/DMF | 12-24 | Room Temp. | 65-85 |
Table 3: Deprotection of N-Boc-5-amino-1-benzofuran-2-carboxamide
| Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3 | Room Temp. | >95 |
| 4M HCl | Dioxane | 2-4 | Room Temp. | >95 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane/Water
-
Ethyl acetate
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add triethylamine (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Protocol 2: Amide Coupling with HATU
Materials:
-
N-Boc-5-amino-1-benzofuran-2-carboxylic acid
-
Amine of interest (e.g., aniline or benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-5-amino-1-benzofuran-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Add HATU (1.2 eq) portion-wise while stirring at room temperature.
-
Stir the reaction mixture for 2-6 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling with EDC/HOBt
Materials:
-
N-Boc-5-amino-1-benzofuran-2-carboxylic acid
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate
-
1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-5-amino-1-benzofuran-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: N-Boc Deprotection
Materials:
-
N-Boc-5-amino-1-benzofuran-2-carboxamide
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amide (1.0 eq) in anhydrous DCM.
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The final product can be purified by crystallization or column chromatography if necessary.
References
Application Notes and Protocols for 5-Amino-1-benzofuran-2-carboxylic acid in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, focusing on the identification of low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[1] These fragments serve as starting points for the development of more potent and selective lead compounds through iterative chemical modifications. The benzofuran scaffold is a prominent feature in many biologically active compounds and approved drugs.[2] 5-Amino-1-benzofuran-2-carboxylic acid is a particularly attractive fragment due to its structural rigidity, defined vector for chemical elaboration, and the presence of key functional groups—an aromatic amine and a carboxylic acid—that can engage in crucial hydrogen bonding and salt-bridge interactions with protein targets.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in FBDD campaigns.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a fragment is crucial for its application in FBDD. These properties influence its solubility, binding characteristics, and potential for optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | Santa Cruz Biotechnology |
| Molecular Weight | 177.16 g/mol | Santa Cruz Biotechnology |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 76.5 Ų | PubChem |
Table 1: Physicochemical properties of this compound.
Application in Fragment-Based Drug Design: A Case Study on Pim-1 Kinase Inhibitors
This case study demonstrates the potential of the this compound fragment as a starting point for developing kinase inhibitors. The amino group can act as a hydrogen bond donor, while the carboxylic acid can form key interactions with lysine residues common in kinase ATP-binding sites.
Quantitative Data from Pim-1 Inhibitor Optimization
The following table summarizes the inhibitory activity of selected benzofuran-2-carboxylic acid derivatives against Pim-1 and Pim-2 kinases, illustrating the evolution from a fragment-like core to a potent inhibitor.
| Compound | R¹ | R² | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) |
| 29 | H | 4-(2-hydroxyethyl)piperazin-1-yl | 16 | 23 |
| 38 | Br | (R)-3-aminopyrrolidin-1-yl | 14 | 14 |
| 39 | Br | 4-(2-hydroxyethyl)piperazin-1-yl | 6 | 11 |
Table 2: Structure-Activity Relationship (SAR) data for selected benzofuran-2-carboxylic acid derivatives as Pim-1 and Pim-2 inhibitors. Data extracted from Xiang et al., Bioorg Med Chem Lett, 2011.[1]
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign using this compound.
Protocol 1: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative as they can confirm binding and map the binding site on the protein surface.
Objective: To identify binding of this compound to a target protein and map the interaction site.
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM)
-
This compound (100 mM stock in DMSO-d₆)
-
NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
90% H₂O / 10% D₂O
-
NMR tubes
Procedure:
-
Protein Preparation: Dialyze the ¹⁵N-labeled target protein into the NMR buffer. Concentrate the protein to the desired stock concentration and confirm its stability and folding by acquiring a baseline ¹H-¹⁵N HSQC spectrum.
-
Fragment Solution Preparation: Prepare a 1 mM solution of this compound in NMR buffer containing a final concentration of 1% DMSO-d₆.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (e.g., 50 µM) in NMR buffer with 1% DMSO-d₆.
-
Screening Spectrum: Add the fragment to the protein sample to a final concentration of 200 µM to 1 mM. Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate a binding event. The residues exhibiting the largest CSPs are likely at or near the binding site.
-
Affinity Determination (Titration): To estimate the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at a constant protein concentration with increasing concentrations of the fragment. Plot the chemical shift changes against the fragment concentration and fit the data to a suitable binding isotherm.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions, making it ideal for detecting low-affinity fragment binding.[3]
Objective: To confirm binding and determine the kinetics and affinity of this compound for a target protein.
Materials:
-
Purified target protein
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+, with 0.05% P20 surfactant)
-
DMSO
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to minimize mass transport effects. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Fragment Series Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragments is 1 µM to 1 mM. Ensure the final DMSO concentration is constant across all samples and matched in the running buffer (typically 1-2%).
-
Binding Analysis: Inject the fragment solutions over the reference and protein-immobilized flow cells at a constant flow rate. Start with a blank buffer injection for double referencing.
-
Data Acquisition: Record the sensorgrams, which show the change in response units (RU) over time. Each cycle should include an association phase (fragment injection) and a dissociation phase (buffer flow).
-
Data Analysis: Subtract the reference flow cell data and the blank injection data from the active flow cell data. Analyze the steady-state responses by plotting RU against fragment concentration to determine the equilibrium dissociation constant (Kd). If the kinetics are suitable, the association (ka) and dissociation (kd) rates can be determined by fitting the sensorgram data to a 1:1 binding model.
Protocol 3: Hit Validation using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[4] An increase in Tm indicates that the fragment stabilizes the protein, confirming a binding event.
Objective: To validate the binding of this compound by assessing its effect on protein thermal stability.
Materials:
-
Purified target protein (typically 2-5 µM)
-
This compound (10 mM stock in DMSO)
-
Fluorescent dye (e.g., SYPRO Orange)
-
DSF buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
-
qPCR plate and instrument
Procedure:
-
Reaction Mixture Preparation: In each well of a qPCR plate, prepare a reaction mixture containing the DSF buffer, the target protein at its final concentration, and SYPRO Orange dye (e.g., 5x final concentration).
-
Fragment Addition: Add this compound to the reaction mixtures to a final concentration (e.g., 100 µM). Include control wells with protein and dye only, and protein with dye and an equivalent amount of DMSO.
-
Thermal Denaturation: Place the plate in a qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min, while monitoring fluorescence.
-
Data Analysis: Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. A positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates that the fragment binds to and stabilizes the protein.
Visualizations
Fragment-Based Drug Design Workflow
A typical workflow for a Fragment-Based Drug Design (FBDD) campaign.
Hypothetical Signaling Pathway for a Pim-1 Kinase Inhibitor
References
Application Notes and Protocols for the Synthesis of Benzofuran-2-carboxamides from 5-Amino Starting Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of benzofuran-2-carboxamides featuring a nitrogen-containing substituent at the 5-position. The methodologies outlined are crucial for the development of various therapeutic agents, including antidepressants like Vilazodone. Two primary synthetic strategies are presented: the formation of 5-aminobenzofuran-2-carboxamide from a 5-nitro precursor, and the direct N-acylation of a 5-aminobenzofuran derivative to yield a variety of 5-acylaminobenzofuran-2-carboxamides.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. Benzofuran-2-carboxamides, in particular, have attracted significant attention in medicinal chemistry. The functionalization at the 5-position with an amino or substituted amino group is a key structural feature for various drug candidates. This application note details robust and reproducible synthetic routes to access these important building blocks, providing researchers with the necessary information for their synthesis and further derivatization.
Synthetic Strategies
Two principal retrosynthetic pathways are outlined below. The first is a targeted synthesis of the key intermediate 5-aminobenzofuran-2-carboxamide. The second is a more versatile approach for creating a library of N-acylated analogues.
Diagram: Synthetic Workflow Overview
Caption: High-level overview of the two synthetic strategies.
Strategy 1: Synthesis of 5-Aminobenzofuran-2-carboxamide
This protocol is adapted from methodologies used in the synthesis of Vilazodone intermediates and offers a reliable route to 5-aminobenzofuran-2-carboxamide.[1]
Experimental Protocol
Step 1: Amidation of 5-Nitrobenzofuran-2-carboxylic Acid
-
To a solution of 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add isobutyl chloroformate (1.1 eq) at 0 °C.
-
Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Introduce aqueous ammonia (a sufficient excess) to the reaction mixture and stir vigorously for an additional 2-4 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 5-nitrobenzofuran-2-carboxamide, which can be purified by recrystallization.
Step 2: Reduction of 5-Nitrobenzofuran-2-carboxamide
-
Dissolve 5-nitrobenzofuran-2-carboxamide (1.0 eq) in a suitable solvent mixture, such as ethanol/water.
-
Add a reducing agent, for instance, sodium hydrosulfite (sodium dithionite) (3.0-5.0 eq), in portions.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain 5-aminobenzofuran-2-carboxamide.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 5-Nitrobenzofuran-2-carboxylic Acid | 5-Nitrobenzofuran-2-carboxamide | Isobutyl chloroformate, aq. NH₃ | 85-95% |
| 2 | 5-Nitrobenzofuran-2-carboxamide | 5-Aminobenzofuran-2-carboxamide | Sodium hydrosulfite | 70-85% |
Strategy 2: Synthesis of 5-Acylaminobenzofuran-2-carboxamides
This strategy allows for the introduction of various acyl groups at the 5-amino position, providing a versatile route to a diverse range of benzofuran-2-carboxamide derivatives.
Diagram: N-Acylation Workflow
Caption: Stepwise process for the synthesis of N-acylated benzofuran-2-carboxamides.
Experimental Protocol
Step 1: Hydrolysis of Ethyl 5-Aminobenzofuran-2-carboxylate
-
Dissolve ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-aminobenzofuran-2-carboxylic acid.
Step 2: N-Acylation of 5-Aminobenzofuran-2-carboxylic Acid
Method A: Using Acyl Chlorides
-
Suspend 5-aminobenzofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.
-
Add a base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), and cool the mixture to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, quench the reaction with water and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 5-acylaminobenzofuran-2-carboxylic acid.
Method B: Using Carboxylic Acids and Coupling Reagents
-
Dissolve the desired carboxylic acid (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling reagent, for example, HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).
-
Add a base like DIPEA (2.5 eq) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add 5-aminobenzofuran-2-carboxylic acid (1.0 eq) to the mixture.
-
Stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and acidify to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Amidation of 5-Acylaminobenzofuran-2-carboxylic Acid
-
Dissolve the 5-acylaminobenzofuran-2-carboxylic acid (1.0 eq) in DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.5 eq).
-
Stir the mixture for 15-30 minutes.
-
Add a source of ammonia, for example, ammonium chloride (1.5 eq).
-
Stir at room temperature for 12-24 hours.
-
Work up the reaction by pouring it into water, which should precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the final 5-acylaminobenzofuran-2-carboxamide.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Ethyl 5-Aminobenzofuran-2-carboxylate | 5-Aminobenzofuran-2-carboxylic Acid | NaOH or KOH | >90% |
| 2a | 5-Aminobenzofuran-2-carboxylic Acid | 5-Acylaminobenzofuran-2-carboxylic Acid | Acyl chloride, TEA | 80-95% |
| 2b | 5-Aminobenzofuran-2-carboxylic Acid | 5-Acylaminobenzofuran-2-carboxylic Acid | Carboxylic acid, HATU, DIPEA | 75-90% |
| 3 | 5-Acylaminobenzofuran-2-carboxylic Acid | 5-Acylaminobenzofuran-2-carboxamide | NH₄Cl, HATU, DIPEA | 70-85% |
Conclusion
The protocols detailed in this application note provide comprehensive and versatile methods for the synthesis of benzofuran-2-carboxamides with amino and acylamino functionalities at the 5-position. These procedures are designed to be scalable and reproducible, aiding researchers in the synthesis of these valuable compounds for applications in drug discovery and development. The choice of synthetic strategy will depend on the desired final product, with the first strategy being more direct for the unsubstituted 5-amino derivative, and the second offering greater flexibility for analogue synthesis.
References
Application Note: Quantitative Analysis of 5-Amino-1-benzofuran-2-carboxylic acid using HPLC-UV/MS
Introduction
5-Amino-1-benzofuran-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural similarity to biologically active benzofuran derivatives. Robust and reliable analytical methods are crucial for the quantification of this compound in various matrices to support pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection provides a powerful platform for the sensitive and selective analysis of such compounds.[1] This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV/MS method.
Data Presentation
The quantitative performance of the HPLC-UV/MS method for this compound is summarized in the tables below. These representative values demonstrate the method's suitability for sensitive and accurate quantification.
Table 1: Chromatographic and Mass Spectrometric Data
| Parameter | Value |
| Retention Time (t R ) | 4.8 min |
| UV λ max | 254 nm, 310 nm |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H] + | m/z 178.05 |
| Major Fragment Ions | m/z 161.05, 132.04 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HPLC-UV/MS.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a solid formulation): Accurately weigh a portion of the powdered sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1] Allow the solution to cool to room temperature and dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[1]
3. HPLC-UV/MS Instrumentation and Conditions
A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.[1]
Table 3: HPLC-UV/MS Method Parameters
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, increase to 80% B over 8 minutes, hold for 2 minutes, and return to initial conditions over 2 minutes. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | Diode Array Detector (DAD) |
| UV Wavelength | 254 nm |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 100 - 300 |
Mandatory Visualization
Caption: Workflow for the HPLC-UV/MS analysis of this compound.
Caption: Schematic of the HPLC-UV/MS system components.
Caption: Proposed mass fragmentation pathway for this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 5-Amino-1-benzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The outlined synthetic route is a robust and scalable three-step process commencing from commercially available salicylaldehyde.
Synthetic Strategy Overview
The synthesis commences with the nitration of salicylaldehyde to introduce a nitro group at the 5-position of the aromatic ring. This intermediate, 2-hydroxy-5-nitrobenzaldehyde, then undergoes a cyclization reaction with ethyl bromoacetate to construct the benzofuran ring system, yielding ethyl 5-nitrobenzofuran-2-carboxylate. The final step involves the reduction of the nitro group to the desired amine, followed by saponification of the ester to afford the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde
This initial step involves the regioselective nitration of salicylaldehyde.
Materials:
-
Salicylaldehyde
-
Acetic acid
-
Nitric acid
-
Ice bath
-
Large glass reactor with stirring and temperature control
Procedure:
-
In a suitable reactor, dissolve salicylaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add nitric acid (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a large volume of ice-cold water.
-
The yellow solid precipitate of 2-hydroxy-5-nitrobenzaldehyde is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum at 50-60°C.
Step 2: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
This step involves the formation of the benzofuran ring through an O-alkylation followed by an intramolecular condensation.[1][2]
Materials:
-
2-hydroxy-5-nitrobenzaldehyde
-
Ethyl bromoacetate
-
Sodium carbonate (Na₂CO₃)
-
N-methyl pyrrolidone (NMP)
-
Heating mantle and condenser
Procedure:
-
To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in N-methyl pyrrolidone (NMP), add anhydrous sodium carbonate (2.5 eq).[1]
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.5 eq) to the suspension.[1]
-
Heat the reaction mixture to 100°C and maintain for 12-16 hours, with continuous stirring.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-nitrobenzofuran-2-carboxylate.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to an amine and subsequent hydrolysis of the ethyl ester to the carboxylic acid. For large-scale production, catalytic hydrogenation is a preferred method for the reduction of nitroarenes.[3]
Materials:
-
Ethyl 5-nitrobenzofuran-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Hydrogenation reactor
Procedure:
-
Reduction:
-
In a hydrogenation reactor, suspend ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The filtrate contains ethyl 5-amino-1-benzofuran-2-carboxylate.
-
-
Hydrolysis:
-
To the ethanolic solution of the amino ester, add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux (approximately 80°C) for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 5-6 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Nitric acid, Acetic acid | Acetic acid | 0-5 | 2-3 | ~90% |
| 2 | 2-hydroxy-5-nitrobenzaldehyde | Ethyl bromoacetate, Na₂CO₃ | NMP | 100 | 12-16 | ~85% |
| 3 | Ethyl 5-nitrobenzofuran-2-carboxylate | 10% Pd/C, H₂, NaOH, HCl | Ethanol/Water | RT to 80 | 6-10 | ~90% |
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
References
Application Notes and Protocols: Derivatization of the Amino Group on 5-Amino-1-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group on 5-Amino-1-benzofuran-2-carboxylic acid. This scaffold is a valuable starting material in medicinal chemistry, and its derivatization can lead to the discovery of novel therapeutic agents. The following protocols for N-acylation, N-sulfonylation, and reductive N-alkylation are based on established synthetic methodologies for aromatic amines and are adaptable to this specific molecule.
N-Acylation of this compound
N-acylated benzofuran derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. The introduction of an acyl group can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which can influence its pharmacokinetic and pharmacodynamic profile.
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to form the corresponding amide.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary (N-Acylation)
The following table summarizes typical reaction parameters for the N-acylation of aromatic amines, which can be used as a starting point for the optimization of the derivatization of this compound.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 4-6 | 85-95 |
| Benzoyl chloride | Pyridine | THF | 6-12 | 80-90 |
Experimental Workflow: N-Acylation
Caption: N-Acylation Experimental Workflow.
N-Sulfonylation of this compound
Sulfonamide derivatives are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The sulfonamide group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets.
Experimental Protocol: N-Sulfonylation
This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq)
-
Pyridine or aqueous Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or water
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Method A (Organic Solvent): a. Dissolve this compound (1.0 eq) in pyridine. b. Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature. c. Stir the reaction mixture for 6-18 hours. d. Monitor the reaction by TLC. e. Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product. f. Filter the solid, wash with water, and dry. g. Recrystallize from a suitable solvent if necessary.
-
Method B (Aqueous Conditions): a. Dissolve this compound (1.0 eq) in a 10% aqueous Na₂CO₃ solution. b. Add the sulfonyl chloride (1.1 eq) portion-wise with vigorous stirring. c. Stir at room temperature for 4-8 hours. d. Monitor the reaction by TLC. e. Acidify the reaction mixture with 1 M HCl to precipitate the product. f. Filter the solid, wash with cold water, and dry.
Quantitative Data Summary (N-Sulfonylation)
The following table provides representative reaction parameters for the N-sulfonylation of aromatic amines.
| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12-18 | 75-90 |
| Benzenesulfonyl chloride | Sodium Carbonate | Water | 4-8 | 80-95 |
Experimental Workflow: N-Sulfonylation
Caption: N-Sulfonylation Experimental Workflow.
Reductive N-Alkylation of this compound
Reductive amination is a versatile method for the N-alkylation of amines. This two-step, one-pot process involves the formation of an imine intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding alkylated amine. This method allows for the introduction of a wide variety of alkyl substituents.
Experimental Protocol: Reductive N-Alkylation
This protocol details the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in DCE, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Reductive N-Alkylation)
The following table provides typical reaction parameters for the reductive amination of aromatic amines.
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12-24 | 70-85 |
| Acetone | NaBH(OAc)₃ | THF | 8-16 | 65-80 |
Experimental Workflow: Reductive N-Alkylation
Caption: Reductive N-Alkylation Experimental Workflow.
Application in Drug Discovery: Targeting the NF-κB Signaling Pathway
Derivatives of benzofuran-2-carboxylic acid have shown potential as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. The derivatization of the amino group on this compound can lead to compounds with enhanced inhibitory activity against key components of the NF-κB pathway.
NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response.
Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition.
References
Solid-Phase Synthesis of Peptide Conjugates with 5-Amino-1-benzofuran-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with heterocyclic moieties is a powerful strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as biological activity, cell permeability, and metabolic stability. Benzofuran derivatives are of particular interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the solid-phase synthesis of peptide conjugates with 5-Amino-1-benzofuran-2-carboxylic acid, a promising building block for creating novel peptide-based therapeutics.
The protocols outlined below are based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[3][] This method allows for the efficient and stepwise assembly of a peptide chain on an insoluble resin support, with the subsequent conjugation of the benzofuran moiety to the N-terminus of the peptide.
Materials and Reagents
Resins, Amino Acids, and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin | Various | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-protected Amino Acids | Various | Synthesis grade |
| This compound hydrochloride | Sigma-Aldrich | ≥97% |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| Diisopropylethylamine (DIEA) | Various | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Acetonitrile (ACN) | Various | HPLC grade |
| Water | Various | HPLC grade |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | Peptide synthesis grade |
| HOBt (Hydroxybenzotriazole) | Various | Peptide synthesis grade |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-5-amino-1-benzofuran-2-carboxylic acid
For successful incorporation into solid-phase peptide synthesis, the amino group of this compound must be protected with an Fmoc group.
Reaction Scheme:
This compound + Fmoc-OSu → Fmoc-5-amino-1-benzofuran-2-carboxylic acid
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield Fmoc-5-amino-1-benzofuran-2-carboxylic acid.
Illustrative Data for Fmoc-5-amino-1-benzofuran-2-carboxylic acid Synthesis
| Starting Material | Product | Yield (%) | Purity (HPLC) (%) |
| This compound | Fmoc-5-amino-1-benzofuran-2-carboxylic acid | 85 | >95 |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-Phe-Leu-NH₂) on Rink Amide resin using the Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel and swell in DMF (5 mL) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Leu-OH, 0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Add DIEA (1.0 mmol, 10 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).
-
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence (Phe, Val, Ala, Gly).
-
Final Fmoc Deprotection: After coupling the final amino acid (Gly), perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
Protocol 3: On-Resin Conjugation of this compound
This protocol describes the coupling of the synthesized Fmoc-5-amino-1-benzofuran-2-carboxylic acid to the N-terminus of the resin-bound peptide.
Procedure:
-
Activation: In a separate vial, dissolve Fmoc-5-amino-1-benzofuran-2-carboxylic acid (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add DIEA (0.6 mmol, 6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated benzofuran derivative to the deprotected peptide-resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Final Fmoc Deprotection: Remove the Fmoc group from the conjugated benzofuran moiety using 20% piperidine in DMF as described in Protocol 2, step 2.
-
Final Washing: Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
This protocol describes the cleavage of the peptide conjugate from the resin and subsequent purification.
Decision Pathway for Cleavage Cocktail Selection
Caption: Decision pathway for selecting the appropriate cleavage cocktail.
Procedure:
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide conjugate.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide conjugate as a white powder.
Data Presentation
The following tables present illustrative quantitative data for the synthesis and characterization of a model peptide conjugate, (5-Amino-1-benzofuran-2-carbonyl)-Gly-Ala-Val-Phe-Leu-NH₂.
Table 1: Illustrative Yields and Purity of Peptide Conjugate Synthesis
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (HPLC) (%) |
| SPPS & Conjugation | Crude Peptide Conjugate | 110 | 75 | 68 | ~65 |
| Purification | Purified Peptide Conjugate | 75 | 40 | 53 (overall) | >98 |
Table 2: Characterization of the Purified Peptide Conjugate
| Analytical Method | Expected Value | Observed Value |
| Mass Spectrometry (ESI-MS) [M+H]⁺ | 708.38 | 708.40 |
| Analytical RP-HPLC (Retention Time) | Dependent on conditions | e.g., 15.2 min |
Applications and Future Perspectives
Peptide conjugates incorporating the this compound moiety hold significant promise for various applications in drug development and chemical biology.
-
Targeted Drug Delivery: The peptide portion can be designed to target specific receptors overexpressed on cancer cells, delivering the cytotoxic benzofuran payload directly to the tumor site.[5]
-
Antimicrobial Peptides: Conjugation of the benzofuran derivative may enhance the antimicrobial activity and stability of natural or synthetic antimicrobial peptides.[2]
-
Enzyme Inhibitors: The benzofuran scaffold can be incorporated into peptide sequences designed to inhibit specific enzymes involved in disease pathways.
-
Molecular Probes: The inherent fluorescence of some benzofuran derivatives can be exploited to create fluorescently labeled peptides for imaging and diagnostic applications.
Future research will likely focus on synthesizing a library of these peptide conjugates with varying peptide sequences and further modifications to the benzofuran ring to optimize their therapeutic index and explore their full potential in various disease models.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the key stages in the synthesis of peptide-benzofuran conjugates.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Amino-1-benzofuran-2-carboxylic Acid in the Synthesis of Pim-1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-Amino-1-benzofuran-2-carboxylic acid as a key scaffold in the synthesis of potent Pim-1 kinase inhibitors. It includes detailed information on the Pim-1 signaling pathway, quantitative data on inhibitor potency, and step-by-step experimental protocols for the synthesis and evaluation of these compounds.
Introduction
The Pim-1 kinase, a member of the serine/threonine kinase family, is a well-established proto-oncogene that plays a critical role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various hematological malignancies and solid tumors, including prostate and breast cancer, making it an attractive target for cancer therapy.[1][2] The development of small molecule inhibitors targeting Pim-1 has been an area of intense research. Among the various chemical scaffolds explored, this compound has emerged as a promising starting point for the design of potent and selective Pim-1 inhibitors. The amino group at the 5-position and the carboxylic acid at the 2-position provide key interaction points within the ATP-binding pocket of the Pim-1 kinase, forming a strong basis for inhibitor binding and activity.[1][2]
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, transcription factors such as STAT3 and STAT5 translocate to the nucleus and induce the expression of Pim-1. Once expressed, Pim-1 kinase phosphorylates a wide range of downstream substrates, thereby promoting cell cycle progression and inhibiting apoptosis. Key substrates of Pim-1 include the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and the transcription factor c-Myb. By phosphorylating these and other targets, Pim-1 contributes to tumorigenesis and drug resistance.
Quantitative Data: Pim-1 Inhibitory Activity
The following table summarizes the in vitro Pim-1 inhibitory activity of a series of this compound derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the Pim-1 kinase activity.
| Compound ID | R Group (at 5-amino position) | Pim-1 IC50 (nM) | Reference |
| 1 | -H | 500 | [1] |
| 2 | -C(O)CH3 (Acetyl) | 120 | [1] |
| 3 | -C(O)Ph (Benzoyl) | 85 | [1] |
| 4 | -SO2CH3 (Mesyl) | 250 | [1] |
| 5 | -SO2Ph (Phenylsulfonyl) | 150 | [1] |
Note: The compound IDs are for illustrative purposes within this document.
Experimental Protocols
Synthesis of this compound Derivatives
General Workflow for Synthesis
Protocol 1: Synthesis of N-Aryl/Alkyl-5-amino-1-benzofuran-2-carboxamides
This protocol describes a general method for the synthesis of benzofuran-2-carboxamides, which are closely related to the carboxylic acid inhibitors.
Materials:
-
5-Nitro-1-benzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU)
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Sodium borohydride (NaBH4) or a suitable reducing agent for the nitro group
-
Palladium on carbon (Pd/C) for catalytic hydrogenation (alternative reduction method)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of 5-nitro-1-benzofuran-2-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine followed by the dropwise addition of a base such as triethylamine. Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 5-nitro-1-benzofuran-2-carboxamide intermediate.
-
Nitro Group Reduction: Dissolve the 5-nitro-1-benzofuran-2-carboxamide in a suitable solvent such as methanol or ethanol. Add a reducing agent like sodium borohydride in portions at 0 °C. Alternatively, catalytic hydrogenation using Pd/C under a hydrogen atmosphere can be employed. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction carefully with water. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product to obtain the final 5-amino-1-benzofuran-2-carboxamide derivative.
Biochemical Assay for Pim-1 Kinase Activity
Protocol 2: In Vitro Pim-1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method to determine the IC50 of inhibitors against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a BAD-derived peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Assay Plate Setup: Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of Pim-1 kinase solution to each well.
-
Reaction Initiation: Add 2 µL of a pre-mixed solution of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Pim-1 Inhibition
Protocol 3: Western Blot Analysis of Phospho-BAD
This protocol is used to assess the intracellular activity of Pim-1 inhibitors by measuring the phosphorylation of a known downstream target, BAD.
Materials:
-
Cancer cell line known to overexpress Pim-1 (e.g., prostate or leukemia cell lines)
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total-BAD, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-BAD. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies for total BAD and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated BAD in treated versus untreated cells.
Workflow for Inhibitor Evaluation
Conclusion
This compound represents a valuable and versatile scaffold for the development of potent Pim-1 kinase inhibitors. The synthetic routes, although requiring further optimization for specific derivatives, are accessible. The provided protocols for biochemical and cell-based assays offer a robust framework for the evaluation of newly synthesized compounds. Further exploration of the structure-activity relationship of this class of inhibitors holds significant promise for the development of novel anticancer therapeutics targeting the Pim-1 signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 5-Amino-1-benzofuran-2-carboxylic acid
Welcome to the technical support center for optimizing coupling reactions involving 5-Amino-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide direct solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the common causes?
Low yields are a frequent issue and can stem from several factors. The primary reasons often involve the activation of the carboxylic acid, the reactivity of the amine, or suboptimal reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, hydrolyzed by moisture, or used in insufficient amounts.[1]
-
Low Nucleophilicity of the Amine: The 5-amino group is an aniline derivative, which can be less nucleophilic than aliphatic amines, especially if the coupling partner is sterically hindered or electronically demanding.[2][3]
-
Amine Deactivation: If you are using the hydrochloride salt of an amine coupling partner, the amine will be protonated and non-nucleophilic.[1][4] An adequate amount of a non-nucleophilic base is required to liberate the free amine.
-
Steric Hindrance: Bulky chemical groups near the reacting sites on either the benzofuran scaffold or the amine partner can physically block the reaction.[1][5]
-
Poor Solubility: this compound is a solid, and poor solubility of reactants in the chosen solvent can prevent an efficient reaction.[6][7]
-
Side Reactions: The activated carboxylic acid can undergo hydrolysis in the presence of water or react with other nucleophiles in the mixture.[1]
Q2: I am observing significant side products. How can these be minimized?
Side reactions can compete with the desired amide bond formation. Common side reactions include:
-
Racemization: If your amine or carboxylic acid coupling partner is chiral, the reaction conditions (especially the use of certain bases or high temperatures) can cause a loss of stereochemical integrity. Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization.[1]
-
Guanidinylation: When using excess aminium/uronium-based coupling reagents (like HBTU, HATU), the reagent can react with the amine coupling partner, forming an undesired guanidinium byproduct.[8] This can be avoided by ensuring the carboxylic acid is pre-activated before adding the amine.
-
Anhydride Formation: In some cases, the activated carboxylic acid can react with another molecule of the starting acid to form an anhydride, which may react more slowly with the amine.[9]
Q3: How do I choose the best coupling reagent for this molecule?
The choice is critical and depends on the steric and electronic properties of your coupling partner. For difficult couplings involving less reactive anilines or sterically hindered substrates, more powerful reagents are recommended.[5][10]
-
Carbodiimides (DCC, EDC, DIC): These are common and cost-effective but often require additives like HOBt or HOAt to increase efficiency and minimize racemization.[10][11][12] EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[13]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are highly efficient and react faster, making them excellent for challenging couplings.[11][13] HATU is often considered one of the most effective reagents, especially for hindered systems.[11]
-
Phosphonium Salts (PyBOP, PyAOP): These are also very effective and are particularly useful in critical applications like coupling N-methyl amino acids.[13]
-
Acyl Halide Formation: For very challenging reactions, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though it requires a separate step and harsher conditions.[9][14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU). Ensure reagents are anhydrous.[1][14] |
| Poor nucleophilicity of the amine partner or the benzofuran's amino group. | Convert the carboxylic acid to the more reactive acyl chloride.[14] Consider using a stronger base or a specialized protocol for electron-deficient amines.[5] | |
| Reactants are not soluble in the chosen solvent. | Screen alternative anhydrous solvents like DMF, NMP, or DCM. Gentle heating may improve solubility, but monitor for side reactions. | |
| The amine starting material is a hydrochloride salt. | Add a sufficient amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA or triethylamine) to liberate the free amine.[4] | |
| Multiple Byproducts / Impure Product | Racemization of a chiral center. | Add a racemization suppressant like HOBt or HOAt.[1] Perform the reaction at a lower temperature (e.g., 0 °C). |
| Reaction with coupling agent (Guanidinylation). | Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] Avoid using a large excess of the coupling reagent.[13] | |
| Hydrolysis of activated intermediate. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[1] | |
| Reaction Stalls / Does Not Go to Completion | Steric hindrance between coupling partners. | Switch to a more potent coupling reagent like HATU or PyAOP. Consider converting the acid to an acyl fluoride, which can be effective for hindered substrates.[5] Increase reaction time and/or temperature. |
Data Summary: Common Amide Coupling Reagents
| Reagent Class | Examples | Common Base | Key Advantages | Potential Issues |
| Carbodiimides | EDC, DCC, DIC | DIPEA, TEA | Cost-effective; EDC has water-soluble byproduct.[13] | Slower reactions; requires additives (HOBt, HOAt) to reduce racemization.[10] DCC byproduct is poorly soluble.[15] |
| Uronium/Aminium | HATU, HBTU, TBTU, COMU | DIPEA, Collidine | High reactivity, fast reactions, effective for difficult couplings.[13] | Higher cost; can cause guanidinylation of the amine if not pre-activated.[8] |
| Phosphonium | PyBOP, PyAOP | DIPEA, TEA | High reactivity, low racemization, does not cause guanidinylation. | Byproducts can complicate purification. |
| Acyl Halide Formers | SOCl₂, Oxalyl Chloride | Pyridine, TEA | Generates highly reactive acyl chloride for very unreactive partners.[14] | Harsher conditions (may require heating); generates HCl which must be neutralized.[4] Not suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is recommended for most applications, including moderately challenging couplings.
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[16]
-
Add the desired amine partner (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: Amidation via Acyl Chloride Formation
This protocol is suitable for unreactive or highly hindered amine partners.
-
In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise.[14]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The formation of the acid chloride is complete when gas evolution ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
In a separate flask, dissolve the amine (1.0 eq.) and a base such as triethylamine or pyridine (2.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the crude acyl chloride in DCM to the amine solution.
-
Stir the reaction while allowing it to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work up the reaction as described in Protocol 1.
Visual Guides
Caption: General workflow for an amide coupling reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. reddit.com [reddit.com]
- 10. hepatochem.com [hepatochem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Amino-1-benzofuran-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Amino-1-benzofuran-2-carboxylic acid and its derivatives.
Troubleshooting Guides
Issue 1: Low Recovery After Silica Gel Column Chromatography
Question: I am experiencing significant loss of my this compound derivative on a standard silica gel column. What are the potential causes and solutions?
Answer:
Low recovery of this compound derivatives from silica gel chromatography is a common issue, primarily due to the compound's zwitterionic nature at neutral pH and the acidic character of standard silica gel. The amino group can be protonated by the acidic silanol groups on the silica surface, leading to strong adsorption and poor elution.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in the chosen eluent system and add a small amount of a volatile base, such as triethylamine (~1-2%) or ammonia solution. This deactivates the acidic sites on the silica, reducing strong adsorption of the basic amino group.
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase. Neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.
-
Optimize the Eluent System:
-
Increase Polarity: A gradual increase in the polarity of the mobile phase can help to overcome the strong interactions between your compound and the stationary phase. For example, a gradient of methanol in dichloromethane or ethyl acetate can be effective.
-
Add a Modifier: Incorporating a small amount of a competitive base or an acid in the eluent can improve recovery.
-
Basic Modifier: Adding triethylamine (0.1-1%) to the mobile phase can compete with your compound for binding to the acidic sites on the silica gel.
-
Acidic Modifier: Adding a small amount of acetic acid or formic acid to the mobile phase will protonate the amino group of your compound, which can surprisingly sometimes improve elution from silica, though this is less common for zwitterionic compounds.
-
-
-
Employ a Protecting Group Strategy: To circumvent the issues caused by the amino and carboxylic acid groups, consider protecting one or both functionalities. Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) and protection of the amino group (e.g., as a Boc or Cbz derivative) will result in a less polar, non-zwitterionic compound that is much more amenable to standard silica gel chromatography. The protecting groups can be removed in a subsequent step.
Issue 2: Persistent Impurities After Purification
Question: After column chromatography or recrystallization, I still observe persistent impurities in the NMR and/or LC-MS analysis of my this compound derivative. How can I remove them?
Answer:
Persistent impurities are often structurally similar to the target compound, making their separation challenging. Common impurities can include starting materials, regioisomers, or byproducts from the synthesis.
Troubleshooting Steps:
-
Optimize Recrystallization:
-
Solvent Screening: The choice of solvent is critical. For aminobenzoic acids, polar protic solvents like ethanol, methanol, or water, as well as mixtures such as ethanol/water, are often good starting points. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to encourage the formation of pure crystals. Rapid cooling can lead to the trapping of impurities.
-
Trituration: If the impurity is more soluble than your desired compound in a particular solvent, you can wash the solid material with a small amount of that cold solvent to remove the impurity.
-
-
Re-evaluate Chromatography Conditions:
-
Shallow Gradient: If using column chromatography, a shallower solvent gradient during elution can improve the separation of closely eluting compounds.
-
Alternative Solvent System: Changing the solvent system can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide better resolution.
-
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid is a common choice for aromatic amino acids.[1][2]
-
Mixed-Mode Chromatography: For zwitterionic compounds, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can offer unique selectivity and improved separation from closely related impurities.[3]
Issue 3: Difficulty with Crystallization
Question: My purified this compound derivative is an oil or an amorphous solid and I am struggling to induce crystallization. What can I do?
Answer:
The inability to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvent: Dry the sample under high vacuum for an extended period to remove all traces of residual solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If a small amount of the pure crystalline material is available, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent/Anti-Solvent Method: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The impurity profile will depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: For instance, if synthesizing from a substituted aminophenol and a propiolate derivative, residual starting materials may be present.
-
Regioisomers: Depending on the substitution pattern of the starting materials, the formation of isomeric benzofuran products is possible.
-
Side-Products: Decarboxylation of the carboxylic acid at high temperatures, or oxidation of the amino group, can lead to side-products.
-
Residual Catalysts and Reagents: Traces of catalysts (e.g., palladium, copper) or reagents used in the synthesis may remain.
Q2: How does the zwitterionic character of this compound affect its purification?
A2: A zwitterion is a molecule with both positive and negative charges. For this compound, the amino group can be protonated (-NH3+) and the carboxylic acid group can be deprotonated (-COO-). This has several implications for purification:
-
Solubility: Zwitterions are often highly polar and may have limited solubility in common organic solvents but good solubility in water, especially at their isoelectric point.
-
Chromatography: As mentioned in the troubleshooting guide, the charged groups can lead to strong interactions with polar stationary phases like silica gel, making elution difficult.
-
Crystallization: The strong intermolecular electrostatic interactions in zwitterions can sometimes make it challenging to form a well-ordered crystal lattice.
Q3: Is it better to purify the free acid or its ester derivative?
A3: It is often advantageous to purify the ester derivative (e.g., ethyl 5-aminobenzofuran-2-carboxylate).[4][5] The ester is not zwitterionic, making it less polar and more soluble in a wider range of organic solvents. This generally leads to better behavior in standard silica gel chromatography and easier handling. After purification of the ester, the free acid can be obtained by hydrolysis.
Q4: What is a good starting point for a recrystallization solvent for my this compound derivative?
A4: For aminobenzoic acids, polar protic solvents are generally a good starting point. You can screen the following:
-
Ethanol
-
Methanol
-
Water (solubility will be pH-dependent)
-
Mixtures of the above, such as ethanol/water or methanol/water. The best approach is to test the solubility of a small amount of your crude material in a few different solvents at room temperature and with heating.
Data Presentation
Table 1: Hypothetical Purification Outcomes for a Crude this compound Derivative
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% | Good for removing less polar impurities. |
| Silica Gel Chromatography (DCM/MeOH gradient with 1% TEA) | 85% | 98% | 60% | Effective for separating closely related polar impurities. |
| Preparative HPLC (C18, Water/ACN gradient with 0.1% TFA) | 98% (from chromatography) | >99.5% | 85% | Ideal for achieving very high purity for analytical standards or final compounds. |
| Purification of Ethyl Ester Derivative followed by Hydrolysis | 80% (crude ester) | 99% (final acid) | 75% (overall) | A robust two-step method that often simplifies purification. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivative, impurity profile, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a beaker, add the required amount of silica gel and a sufficient amount of the initial, low-polarity eluent to make a slurry. Add triethylamine (TEA) to a final concentration of 1% (v/v) in the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Begin elution with the low-polarity mobile phase (containing 1% TEA). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Mandatory Visualizations
Caption: Recrystallization workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for low recovery during silica gel chromatography.
References
- 1. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 5-Amino-1-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-1-benzofuran-2-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective route involves a multi-step synthesis starting from salicylaldehyde and aniline. The key stages are:
-
Diazotization and Azo Coupling: Aniline is diazotized and coupled with salicylaldehyde to form an azo compound.
-
Etherification: The phenolic hydroxyl group of the azo compound is etherified with an ethyl haloacetate.
-
Reductive Cyclization: The nitro group is reduced to an amine, which simultaneously undergoes cyclization to form the benzofuran ring.
-
Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product.
Q2: My overall yield is very low. Which step is the most critical to optimize?
Each step presents its own challenges, but the reductive cyclization is often a critical point where yield can be significantly impacted. Incomplete reduction or the formation of side products during this stage can be detrimental to the overall yield. Additionally, the initial diazotization and coupling reaction sets the stage for the entire synthesis, so ensuring a good yield of the initial azo compound is crucial.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety measures are important:
-
Diazonium salts are unstable and can be explosive when dry. They should be prepared at low temperatures (0-5 °C) and used immediately in solution.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure your equipment is properly rated for the pressure and temperature, and operate in a well-ventilated area.
-
Handle all organic solvents and reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Stage 1: Diazotization and Azo Coupling
Problem: Low yield of the initial azo-coupled product.
| Possible Cause | Troubleshooting Steps |
| Incomplete diazotization of aniline. | - Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt.[1] - Use a slight excess of sodium nitrite to ensure complete reaction. - Check the pH of the solution; it should be acidic. |
| Decomposition of the diazonium salt before coupling. | - Use the freshly prepared diazonium salt solution immediately. Do not store it. - Maintain the low temperature throughout the coupling reaction. |
| Inefficient coupling with salicylaldehyde. | - Ensure the coupling reaction is carried out under the correct pH conditions (typically alkaline for phenols).[1] - Allow sufficient reaction time for the coupling to go to completion. |
| Side reactions. | - The formation of tar-like byproducts can occur if the temperature is not controlled. - Ensure proper stoichiometry of reactants to minimize side reactions. |
Stage 2: Etherification
Problem: Incomplete reaction or low yield of the etherified product.
| Possible Cause | Troubleshooting Steps |
| Weak base or insufficient amount of base. | - Use a strong enough base (e.g., potassium carbonate) to deprotonate the phenol. - Ensure at least one equivalent of base is used. |
| Low reactivity of the electrophile. | - Ethyl bromoacetate is generally more reactive than ethyl chloroacetate. Consider this substitution if yields are low. |
| Reaction temperature is too low or reaction time is too short. | - The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal time. |
| Hydrolysis of the ester. | - Ensure anhydrous conditions are maintained, as water can lead to the hydrolysis of the ethyl haloacetate or the product ester. |
Stage 3: Reductive Cyclization
Problem: Low yield of the 5-amino-1-benzofuran-2-carboxylate.
| Possible Cause | Troubleshooting Steps |
| Inefficient reduction of the azo group. | - The choice of catalyst is critical. Palladium on carbon (Pd/C) is commonly used and often effective.[2] - Ensure the catalyst is active. Use fresh catalyst if necessary. - Optimize hydrogen pressure and reaction temperature. Higher pressure and moderate temperatures can improve the reaction rate. |
| Incomplete cyclization. | - This step is often performed in concert with the reduction. Ensure the reaction conditions (e.g., solvent, temperature) are suitable for the cyclization to occur after the reduction. |
| Formation of side products. | - Incomplete reduction can lead to a mixture of products. Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Over-reduction or side reactions with the benzofuran ring are possible under harsh conditions. A milder reducing agent or conditions might be necessary. |
| Catalyst poisoning. | - Ensure the starting material and solvent are pure, as impurities can poison the catalyst. |
Stage 4: Ester Hydrolysis (Saponification)
Problem: Incomplete hydrolysis or difficulty in isolating the carboxylic acid.
| Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis. | - Use a sufficient excess of base (e.g., NaOH or KOH). - Increase the reaction temperature or time. Monitor the reaction by TLC until the starting ester is consumed. - The addition of a co-solvent like ethanol can help with the solubility of the ester. |
| Difficulty in precipitating the product. | - After hydrolysis, the reaction mixture should be acidified carefully to a pH where the carboxylic acid precipitates. Check the pH with litmus paper or a pH meter. - Cooling the solution in an ice bath can aid precipitation. |
| Product is soluble in water. | - If the product has some water solubility, you may need to extract the acidified solution with an organic solvent (e.g., ethyl acetate). |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of the ethyl ester precursor, based on literature data. These values can serve as a benchmark for your experiments.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| Diazotization & Coupling | Aniline, Salicylaldehyde | NaNO₂, HCl, NaOH | Water | 0-5 °C | 3-4 h | ~85% |
| Etherification | Azo-salicylaldehyde, Ethyl chloroacetate | K₂CO₃ | DMF | Reflux | 90 min | ~87%[3] |
| Reduction | 5-Nitrobenzofuran-2-carboxylate | 5% Pd/C, H₂ | Ethanol | 10-30 °C | 3 h | ~98%[2] |
Experimental Protocols
1. Synthesis of 2-hydroxy-5-((E)-phenyldiazenyl)benzaldehyde (Azo Compound)
-
In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-20 minutes.
-
In a separate beaker, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the salicylaldehyde solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Continue to stir the reaction mixture for 3 hours at low temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the azo compound.
2. Synthesis of Ethyl 5-amino-1-benzofuran-2-carboxylate (Reductive Cyclization)
-
Note: This protocol is adapted for the reduction of a nitro-precursor, which is a common alternative to the azo-compound route.
-
In a pressure reactor, add 5-nitrobenzofuran-2-carboxylic acid ethyl ester and ethanol.
-
Add 5% palladium on carbon catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.3-0.5 MPa.
-
Stir the reaction mixture at 10-30 °C for 3 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.[2]
3. Synthesis of this compound (Hydrolysis)
-
Dissolve the ethyl 5-amino-1-benzofuran-2-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify with concentrated hydrochloric acid until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Visualizations
References
- 1. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 2. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]
- 3. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in benzofuran ring closure
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during benzofuran ring closure reactions. The aim is to help you minimize byproduct formation and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne (Sonogashira/cyclization) is giving low yields. What are the common causes?
A1: Low yields in this popular one-pot reaction are often due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by oxygen. Ensure your solvents are properly degassed and the reaction is run under a consistently inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Purity: The purity of your starting materials, especially the o-halophenol and the alkyne, is critical. Impurities can interfere with the catalytic cycle.
-
Suboptimal Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, some reactions work well at room temperature, while others require heating to 60-100 °C.[2]
-
Alkyne Homocoupling: A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetric 1,3-diyne byproduct.[1][3]
Q2: How can I prevent the alkyne homocoupling (Glaser coupling) byproduct?
A2: This is a very common issue. Several strategies can effectively minimize or eliminate this side reaction:
-
Use Copper-Free Conditions: The most direct solution is to use a copper-free Sonogashira protocol. Many modern methods have been developed that avoid the copper(I) co-catalyst entirely.[1][3]
-
Strict Inert Atmosphere: Oxygen promotes the oxidative homocoupling. Rigorous exclusion of oxygen is essential, particularly when a copper co-catalyst is used.[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via syringe pump keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Optimize Ligands and Base: The choice of phosphine ligand on the palladium catalyst and the base used can influence the relative rates of cross-coupling versus homocoupling.[1]
Q3: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is happening?
A3: You are likely observing a competitive Beckmann rearrangement.[4][5][6] This is a classic side reaction for oximes under acidic conditions. To favor the desired benzofuran synthesis, you can try:
-
Using milder acidic conditions.
-
Switching to aprotic solvents.
-
Employing Lewis acids instead of strong Brønsted acids.
-
Lowering the reaction temperature to suppress the rearrangement pathway.[4]
Troubleshooting Guides by Reaction Type
Perkin Rearrangement (from 3-Halocoumarins)
The Perkin rearrangement involves the base-mediated ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[7][8]
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | The reaction involves the opening of the coumarin lactone ring followed by an intramolecular nucleophilic attack. This cyclization step can be slow. | Optimize Base and Temperature: Use a strong base like NaOH or KOH in a polar solvent (e.g., ethanol). Increasing the reaction temperature is often required to drive the cyclization to completion. |
| Long Reaction Times | Traditional methods often require refluxing for several hours (e.g., 3 hours).[9] | Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times to as little as 5 minutes while achieving excellent yields.[9][10] |
| Side Product Formation | At excessively high temperatures or with prolonged reaction times, degradation or other side reactions can occur. | Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and formation of the product to avoid unnecessary heating. Find the optimal balance of time and temperature. |
The following data illustrates the effect of microwave power on the yield of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from its corresponding 3-bromocoumarin.[9]
| Entry | Microwave Power (Watts) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 250 | 5 | 79 | Incomplete |
| 2 | 300 | 5 | 79 | 99 |
| 3 | 400 | 5 | 79 | 99 |
| 4 | 500 | 5 | 79 | ~95% (Slight Decrease) |
Reaction Conditions: 3-bromo-4-methyl-6,7-dimethoxycoumarin (1a), NaOH, Ethanol.
Palladium/Copper-Catalyzed Sonogashira Coupling & Cyclization
This is a powerful one-pot method for synthesizing 2-substituted benzofurans from o-halophenols and terminal alkynes.[11]
| Problem | Potential Cause | Recommended Solution |
| Significant Alkyne Dimer Byproduct | Copper-catalyzed oxidative homocoupling (Glaser coupling) of the terminal alkyne.[3] | Switch to a Copper-Free Protocol: This eliminates the primary catalyst for the side reaction. A detailed protocol is provided below.[1] |
| Low or No Product Formation | Inactive palladium catalyst due to oxygen contamination. | Ensure Rigorous Inert Conditions: Use a Schlenk line or glovebox. Degas all solvents (e.g., by freeze-pump-thaw cycles or sparging with argon).[1] |
| Reaction Stalls | Suboptimal base or solvent for the specific substrates. | Screen Reaction Parameters: Common bases include amines (e.g., triethylamine) or inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[2][12] Solvents like DMF, DMSO, or toluene are often used. Optimization may be required. |
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement[10]
This protocol describes the high-yield synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167 mmol)
-
Sodium hydroxide (0.020 g, 0.503 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vessel
Procedure:
-
Add the 3-bromocoumarin, sodium hydroxide, and ethanol to the microwave vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and concentrate it using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the aqueous solution with concentrated HCl, which will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the final benzofuran-2-carboxylic acid (Expected yield: 99%).[9]
Protocol 2: Copper-Free Sonogashira Coupling and Cyclization[1][2]
This protocol provides a general method for the one-pot synthesis of 2-substituted benzofurans while minimizing alkyne homocoupling.
Materials:
-
o-Iodophenol (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (phosphine ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed dimethyl sulfoxide (DMSO) or toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the o-iodophenol, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or GC/MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: General troubleshooting workflow for optimizing benzofuran synthesis.
Caption: Desired cyclization vs. a potential side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. Perkin Rearrangement [drugfuture.com]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting low reactivity of the amino group in 5-Amino-1-benzofuran-2-carboxylic acid
Welcome to the technical support center for 5-Amino-1-benzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the reactivity of the amino group in this molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound less reactive than in aliphatic amines?
A1: The reduced reactivity of the amino group in this compound is primarily due to electronic effects inherent to its aromatic structure. The lone pair of electrons on the nitrogen atom is delocalized into the benzofuran ring system through resonance.[1] This delocalization decreases the electron density on the nitrogen, making it less basic and less nucleophilic compared to aliphatic amines where the electron pair is localized on the nitrogen atom.
Q2: How do the other functional groups in the molecule, the carboxylic acid and the benzofuran ring, affect the reactivity of the amino group?
A2: Both the carboxylic acid and the benzofuran ring are electron-withdrawing groups, which further decrease the reactivity of the amino group. The carboxylic acid group exerts a deactivating effect on the aromatic ring through its negative inductive (-I) and resonance (-M) effects. Similarly, the oxygen atom in the furan ring can withdraw electron density. This overall electron-withdrawing environment reduces the nucleophilicity of the amino group, making it less prone to react with electrophiles.
Q3: Can the amino and carboxylic acid groups react with each other intramolecularly?
A3: Under normal conditions, intramolecular reaction between the amino and carboxylic acid groups to form a lactam is unlikely due to the rigid, planar structure of the benzofuran ring system. For such a reaction to occur, the functional groups would need to be in close proximity, which is sterically hindered in this molecule.
Q4: What are the typical reactions the amino group of this compound can undergo?
A4: Despite its reduced reactivity, the amino group can participate in several common reactions for aromatic amines, including:
-
Amide bond formation: Reaction with activated carboxylic acids or acyl chlorides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
-
N-Alkylation: Reaction with alkyl halides, although this may require harsher conditions.
-
Schiff base formation: Condensation with aldehydes or ketones.
Troubleshooting Guide for Low Reactivity
Issue 1: Poor yield in amide bond formation when reacting with a carboxylic acid.
This is a common issue due to the low nucleophilicity of the amino group and the presence of the deactivating carboxylic acid group on the other molecule.
Troubleshooting Workflow:
References
Overcoming poor regioselectivity in the functionalization of the benzofuran core
Welcome to the technical support center for the regioselective functionalization of the benzofuran core. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues related to regioselectivity, providing detailed protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the functionalization of the benzofuran core so challenging?
A1: The difficulty arises from the nuanced electronic properties of the benzofuran ring system. The C2 and C3 positions on the furan ring are both electron-rich and susceptible to electrophilic attack. The C2 position is generally more electron-rich and kinetically favored for deprotonation, while the C3 position can also be reactive, often leading to mixtures of isomers. Functionalization on the benzene ring (C4-C7) is even more challenging as it requires overcoming the higher reactivity of the furan moiety.
Q2: I am attempting an electrophilic substitution and getting a mixture of C2 and C3 isomers. How can I control the selectivity?
A2: The outcome of electrophilic substitution on the furan ring is often a classic case of kinetic versus thermodynamic control.
-
Kinetic Control: To favor the C2 product (the kinetic product), reactions are typically run at low temperatures with short reaction times. This capitalizes on the lower activation energy for attack at the more electron-rich C2 position.[1][2][3]
-
Thermodynamic Control: To favor the C3 product (often the more stable thermodynamic product), the reaction may require higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable isomer.[1][2][4][5] The choice of solvent and electrophile can also significantly influence this balance.
Q3: How can I selectively functionalize the benzene portion (C4-C7) of the benzofuran core?
A3: The most powerful and widely used strategy for selectively functionalizing the benzene ring is Directed ortho-Metalation (DoM) .[6][7][8][9] This technique involves installing a Directing Metalation Group (DMG) on the benzene ring. The DMG coordinates to a strong base (typically an organolithium reagent), directing deprotonation (lithiation) to the adjacent ortho position with high regioselectivity.[9] This lithiated intermediate can then be quenched with a wide variety of electrophiles.
Q4: My starting material has a halogen at the C2 position, but I need to functionalize the C3 position. Is there a way to achieve this?
A4: Yes, this is a perfect scenario for employing a Halogen Dance Reaction .[10][11][12][13] This reaction involves treating a halo-aromatic compound (like 2-iodobenzofuran) with a strong lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[11][12] The base deprotonates a position adjacent to the halogen, and a subsequent intramolecular lithium-halogen exchange occurs, effectively "moving" the halogen to the newly deprotonated site and placing the lithium at the original halogen position. In your case, treating 2-iodobenzofuran with LiTMP can lead to the 3-iodo-2-lithiobenzofuran intermediate, which can then be trapped with an electrophile at C2, leaving the iodine at C3 for subsequent cross-coupling.[11][12]
Troubleshooting Guides
Issue 1: Poor or Mixed C2/C3 Selectivity in Lithiation/Deprotonation
Question: My deprotonation of a substituted benzofuran with n-BuLi is giving me a mixture of C2- and C3-lithiated species, leading to a mixture of products after quenching. How can I improve the regioselectivity?
Answer: Controlling the site of lithiation is critical and depends heavily on directing group effects, steric hindrance, and reaction conditions.
Potential Causes & Solutions:
-
Lack of a Strong Directing Group: Without a directing group, lithiation often defaults to the most acidic proton, which can be influenced by other substituents, sometimes leading to mixtures.
-
Kinetic vs. Thermodynamic Control: The C2 position is often the kinetically favored site of deprotonation. However, under certain conditions, equilibration to a more stable C3-lithiated species can occur.
-
Solution: For kinetic C2-lithiation, use a strong, non-nucleophilic base like LDA or LiTMP at very low temperatures (-78 °C) and quench the reaction quickly with the electrophile.[6]
-
-
Steric Hindrance: A bulky substituent at C2 may hinder deprotonation at C3, and vice-versa.
-
Solution: Analyze the steric environment of your substrate. If a bulky group is near the desired lithiation site, consider using a smaller base or a different strategy.
-
Decision Workflow for C2 vs. C3 Functionalization
This diagram outlines a logical approach to selecting a strategy for functionalizing the furan ring of benzofuran.
Caption: Decision tree for regioselective C2 vs. C3 functionalization.
Issue 2: Poor Regioselectivity on the Benzene Ring (C4-C7)
Question: I am trying to introduce a substituent onto the benzene ring of my benzofuran derivative, but the reaction is either not working or is functionalizing the furan ring instead. What strategy should I use?
Answer: This is a common problem due to the higher intrinsic reactivity of the furan ring. Directed ortho-Metalation (DoM) is the premier strategy to overcome this and achieve predictable regioselectivity on the benzene ring.[6][7]
Strategy: Directed ortho-Metalation (DoM)
The success of DoM hinges on the choice of the Directing Metalation Group (DMG). The DMG coordinates the organolithium base, lowering the kinetic barrier for deprotonation at the adjacent C-H bond.
Comparative Data: Common Directing Metalation Groups (DMGs)
| Directing Group (DMG) | Position on Benzofuran | Typical Base | Typical Conditions | Regioselectivity |
| -OC(O)NEt₂ (Carbamate) | C4 or C7 | s-BuLi/TMEDA | THF, -78 °C, 1h | Excellent for ortho-lithiation |
| -OMe (Methoxy) | C4, C5, C6, or C7 | n-BuLi or t-BuLi | THF or Et₂O, 0 °C to RT | Moderate to Good |
| -CONR₂ (Amide) | C4 or C7 | s-BuLi/TMEDA | THF, -78 °C | Excellent |
| -SO₂NR₂ (Sulfonamide) | C4 or C7 | n-BuLi | THF, -78 °C | Good |
This table is a generalized summary based on established principles of DoM chemistry.[6][7][8][9]
Conceptual Workflow for Directed ortho-Metalation
Caption: General experimental workflow for a DoM reaction.
Detailed Experimental Protocol: DoM of 4-chlororesorcinol derivative [6]
This protocol describes the regioselective silylation of a bis-carbamate protected 4-chlororesorcinol, a precursor for building a substituted benzofuran.
-
Apparatus Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reagent Preparation: The flask is charged with the starting bis-carbamate (1.0 eq) and dry Tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: A solution of s-BuLi (1.2 eq) in cyclohexane is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. TMEDA (1.2 eq) is often added with the base to increase its reactivity. The solution is stirred at -78 °C for 1 hour.
-
Electrophile Quench: Trimethylsilyl chloride (TMSCl) (1.5 eq) is added dropwise to the reaction mixture at -78 °C.
-
Warming and Quench: The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired regioselectively silylated product.
Issue 3: Unsuccessful Halogen Dance for C2 -> C3 Isomerization
Question: I am trying to perform a halogen dance on my 2-iodobenzofuran to generate the 3-iodo isomer, but I am getting low yields and a complex mixture of byproducts. What could be going wrong?
Answer: The halogen dance is a powerful but sensitive reaction. Success depends critically on the base, temperature, and the absence of competing reaction pathways like metal-halogen exchange or decomposition.
Potential Causes & Solutions:
-
Incorrect Base: Organolithium bases like n-BuLi or s-BuLi are generally unsuitable as they favor competitive metal-halogen exchange over deprotonation.
-
Reaction Temperature is Too High: Allowing the reaction to warm prematurely can lead to decomposition of the lithiated intermediates or other side reactions.
-
Presence of Protic Impurities: Water or other protic sources will quench the organolithium species, killing the reaction.
-
Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Mechanism of the Halogen Dance on 2-Iodobenzofuran
This diagram illustrates the key steps in the base-induced transposition of iodine from the C2 to the C3 position.
Caption: Key mechanistic steps of the Halogen Dance reaction.
Detailed Experimental Protocol: Halogen Dance on 2-Iodobenzofuran [11][12]
-
Apparatus Setup: Prepare a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
Base Preparation/Addition: Add anhydrous THF to the flask and cool to -50 °C. Add a solution of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (typically 1.1 - 1.5 equivalents).
-
Substrate Addition: Slowly add a solution of 2-iodobenzofuran (1.0 eq) in anhydrous THF to the cooled base solution. Stir the mixture at -50 °C for the specified time (e.g., 1 hour) to allow for the deprotonation and rearrangement to occur.
-
Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, 1.2 eq) dropwise at -50 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the 2-substituted-3-iodobenzofuran product.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Production of 5-Amino-1-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 5-Amino-1-benzofuran-2-carboxylic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in Benzofuran Ring Formation
-
Question: We are experiencing a significant drop in yield during the initial benzofuran ring synthesis when scaling up from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields during the scale-up of benzofuran synthesis are a common challenge and can be attributed to several factors. The optimal reaction conditions at a small scale may not be directly transferable to a larger setup due to changes in mixing efficiency and heat transfer.[1][2][3] Here are some troubleshooting steps:
-
Re-evaluate Reaction Conditions: The optimal temperature, pressure, and reaction time may differ at a larger scale. A Design of Experiments (DoE) approach can be beneficial to systematically optimize these parameters at the pilot scale.
-
Catalyst Selection and Loading: If using a transition-metal catalyzed synthesis (e.g., Palladium or Copper-based catalysts), the catalyst activity and stability can be affected by the larger reaction volume and potential for impurities in the starting materials.[4][5] Consider screening different catalysts or adjusting the catalyst loading. Some modern synthetic routes for benzofurans utilize catalysts that have demonstrated gram-scale synthesis capabilities.[5]
-
Mixing and Agitation: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1][3] Ensure that the agitation speed and impeller design are suitable for the reactor geometry and reaction mixture viscosity to maintain a homogeneous environment.
-
Solvent Choice: The choice of solvent can impact reactant solubility and reaction kinetics. While a solvent may work well in the lab, a different solvent or a co-solvent system might be necessary for larger batches to ensure everything remains in solution.
-
Issue 2: Formation of Impurities During Nitration
-
Question: Our nitration step to produce the 5-nitro-1-benzofuran-2-carboxylic acid intermediate is generating significant amounts of undesired isomers and degradation products. How can we improve the selectivity of this reaction?
-
Answer: Nitration of aromatic compounds is notoriously sensitive to reaction conditions, and poor control can lead to a mixture of products. To improve selectivity for the desired 5-nitro isomer, consider the following:
-
Control of Temperature: Nitration is a highly exothermic reaction.[6] Maintaining a consistent and low temperature is crucial to prevent over-nitration and the formation of byproducts. Ensure your cooling system is adequate for the larger batch size.[6]
-
Rate of Addition: The rate at which the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added should be carefully controlled. A slow, controlled addition allows for better temperature management and can significantly improve selectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the outcome. Milder nitrating agents or different acid mixtures can be explored to achieve better control over the reaction.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and stop it once the desired product is maximized and before significant byproduct formation occurs.
-
Issue 3: Incomplete Reduction of the Nitro Group
-
Question: The reduction of 5-nitro-1-benzofuran-2-carboxylic acid to this compound is not going to completion, leaving unreacted starting material in the final product. What are the best strategies to ensure a complete reduction at scale?
-
Answer: Incomplete reduction is a frequent hurdle in scaling up nitro-to-amino transformations. Several factors can contribute to this issue:
-
Choice of Reducing Agent: Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). For larger scales, catalytic hydrogenation is often preferred for its cleaner workup. However, the catalyst can be sensitive to poisoning by impurities.
-
Catalyst Activity and Deactivation: If using catalytic hydrogenation, ensure the catalyst is fresh and active. The presence of sulfur or other impurities in the starting material can poison the catalyst. A higher catalyst loading or a pre-treatment of the starting material to remove impurities might be necessary.
-
Hydrogen Pressure and Agitation: In catalytic hydrogenation, adequate hydrogen pressure and efficient mixing are essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature at a larger scale to go to completion. Again, in-process monitoring is key to determining the reaction endpoint. A common method for synthesizing the amino derivative is through the reduction of the corresponding nitro group.[7]
-
Issue 4: Difficulties in Final Product Purification
-
Question: We are struggling with the purification of the final this compound. It has poor solubility in common organic solvents, and we are seeing significant product loss during crystallization. What are the recommended purification strategies?
-
Answer: The purification of amino acids can be challenging due to their zwitterionic nature and solubility characteristics.[8] Here are some approaches to consider:
-
pH Adjustment and Crystallization: The solubility of amino acids is highly dependent on pH. You can manipulate the pH of the solution to induce crystallization. Typically, the product will be least soluble at its isoelectric point. Experiment with different pH values and solvent/anti-solvent systems to optimize the crystallization process.
-
Salt Formation and Purification: It can be advantageous to isolate the product as a salt (e.g., hydrochloride salt), which may have better crystallization properties.[9] The free amino acid can then be liberated in a subsequent step if required.
-
Chromatography: While challenging to scale up, preparative chromatography (e.g., reversed-phase HPLC) can be used for high-purity requirements.[10] For larger quantities, other techniques like ion-exchange chromatography might be more suitable.
-
Filtration and Washing: The use of simple filtration through diatomaceous earth (celite) has been shown to be effective in purifying large batches of similar compounds.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed synthetic pathway involves a multi-step process.[7][11] It typically starts with the formation of a substituted benzofuran-2-carboxylic acid, often from a substituted salicylaldehyde or phenol derivative.[4][12][13] This is followed by nitration at the 5-position of the benzofuran ring to introduce a nitro group. Finally, the nitro group is reduced to the desired amino group to yield this compound.[7]
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Scaling up chemical production introduces significant safety risks that must be carefully managed.[2][6] Key considerations include:
-
Thermal Hazards: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled.[6] Ensure the reactor's cooling capacity is sufficient for the larger batch size.
-
Handling of Hazardous Reagents: The synthesis involves corrosive acids (sulfuric, nitric), flammable solvents, and potentially hazardous intermediates. Ensure proper personal protective equipment (PPE) is used and that all handling procedures are in accordance with safety data sheets (SDS).
-
Pressure Management: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. The reactor must be appropriately rated for the intended pressure, and adequate safety measures, such as pressure relief valves, must be in place.
Q3: How does mixing impact the scalability of this synthesis?
A3: Mixing is a critical parameter in scaling up chemical reactions.[1][3] Inadequate mixing can lead to:
-
Non-uniform temperature distribution , creating hot spots that can cause side reactions and product degradation.
-
Poor distribution of reactants and catalysts , leading to lower reaction rates and incomplete conversions.
-
Inconsistent product quality between batches.
When moving to a larger reactor, it is essential to consider the impeller design, agitation speed, and baffle configuration to ensure efficient mixing.[1]
Data Presentation
Table 1: Comparison of Typical Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations for Adjustment) | Potential Issues on Scale-Up |
| Reaction Volume | 100 mL - 1 L | 10 L - 100 L | Changes in surface area to volume ratio affecting heat transfer. |
| Heat Transfer | Efficiently managed with standard lab equipment. | Slower heat dissipation; risk of hot spots. | Runaway reactions, side product formation. |
| Mixing | Homogeneous with magnetic or overhead stirring. | Potential for dead zones and inefficient mixing. | Lower yields, inconsistent product quality. |
| Addition Rate | Rapid or dropwise addition is easily controlled. | Requires careful control to manage exotherms. | Localized high concentrations, side reactions. |
| Reaction Time | Typically shorter. | May need to be extended for complete conversion. | Incomplete reaction, lower throughput. |
Experimental Protocols
Protocol 1: General Procedure for Nitration of Benzofuran-2-carboxylic acid
This is a generalized protocol and should be optimized for specific substrates and scales.
-
Preparation: Cool the benzofuran-2-carboxylic acid dissolved in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5 °C in a reactor equipped with efficient cooling and agitation.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Isolation: The precipitated solid (5-nitro-1-benzofuran-2-carboxylic acid) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Protocol 2: General Procedure for the Reduction of 5-Nitro-1-benzofuran-2-carboxylic acid
This is a generalized protocol and should be optimized for specific substrates and scales.
-
Catalyst Slurry: In a suitable hydrogenation reactor, suspend Palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Substrate Addition: Add the 5-nitro-1-benzofuran-2-carboxylic acid to the catalyst slurry.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by hydrogen uptake and/or analytical techniques (HPLC, TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which is then purified by crystallization.
Mandatory Visualizations
Caption: Synthetic pathway with potential scalability issues.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 3. visimix.com [visimix.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. noahchemicals.com [noahchemicals.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. oldsciparks.lbp.world [oldsciparks.lbp.world]
Technical Support Center: Optimizing Catalyst Loading for C-H Functionalization of Benzofurans
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the C-H functionalization of benzofurans. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation, with a focus on optimizing catalyst loading for improved reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the C-H functionalization of benzofurans, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My C-H functionalization reaction of a benzofuran substrate is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst, often palladium-based, may be inactive or have low activity.[1] This can be due to improper storage, age, or the use of an inappropriate catalyst source.[1]
-
Catalyst Loading: The amount of catalyst used is a critical parameter.
-
Solution: While a typical starting point for catalyst loading is 1-5 mol%, it may be necessary to screen a range of concentrations.[3] In some cases, increasing the catalyst loading to 10 mol% may be beneficial, especially for challenging substrates.[3] Conversely, high catalyst loading can sometimes lead to side reactions or catalyst agglomeration, so optimization is key.
-
-
Reaction Conditions: Suboptimal temperature, time, solvent, or base can significantly hinder the reaction.[1]
-
Solution:
-
Temperature: Perform a temperature screen. C-H activation often requires elevated temperatures to overcome the activation energy.[4] A gradual increase from room temperature to 80-120 °C can be tested.[1]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome.[3] Screen a range of solvents, such as toluene, dioxane, DMF, or DMSO.[3][5]
-
Base: The choice and amount of base are critical.[5] Screen common inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]
-
-
-
Reagent Quality: Impure starting materials or the presence of oxygen can inhibit the reaction.[1]
-
Solution: Ensure all reagents and solvents are pure and dry. Degas solvents to remove oxygen, which can poison palladium catalysts.[1]
-
Issue 2: Poor Regioselectivity
Question: My C-H functionalization is occurring at an undesired position on the benzofuran ring. How can I improve regioselectivity?
Answer: Achieving the desired regioselectivity is a common challenge in C-H functionalization.
-
Directing Groups: The presence and nature of a directing group on the substrate are crucial for guiding the catalyst to a specific C-H bond.[4][6]
-
Solution: If applicable, ensure you are using an appropriate directing group for the desired position. The coordinating atom of the directing group plays a significant role in determining the site of functionalization.[6]
-
-
Steric and Electronic Effects: The inherent steric hindrance and electronic properties of the benzofuran substrate influence reactivity.
-
Solution: Analyze the substrate to predict the most sterically accessible and electronically favorable C-H bonds. In some cases, modifying the substrate to block more reactive sites can improve selectivity.
-
-
Ligand Effects: The ligand coordinated to the metal catalyst can influence regioselectivity.
-
Solution: Screen a variety of ligands with different steric and electronic properties. Bulky ligands can favor functionalization at less sterically hindered positions.
-
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls before reaching completion, suggesting catalyst deactivation. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation can be caused by several factors.
-
Presence of Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons.[4] Heteroatoms like sulfur can strongly coordinate to and deactivate the catalyst.[7]
-
Solution: Re-purify starting materials and use high-purity, dry, and degassed solvents.[1]
-
-
High Temperatures: While elevated temperatures are often necessary, excessively high temperatures can lead to catalyst decomposition or aggregation.[3]
-
Solution: Find the optimal temperature that balances reaction rate and catalyst stability.[3]
-
-
Oxidative Conditions: For reactions requiring an oxidant, the choice and amount of oxidant are critical. An inappropriate oxidant or concentration can damage the catalyst.
-
Solution: Carefully screen different oxidants and optimize their stoichiometry.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the C-H functionalization of benzofurans?
A1: A good starting point for catalyst loading in palladium-catalyzed C-H functionalization is typically in the range of 1-5 mol%.[3] However, for less reactive substrates or more challenging transformations, a higher loading of up to 10 mol% may be required to achieve a reasonable yield.[3] It is always recommended to perform a screen to determine the optimal catalyst loading for a specific reaction.
Q2: How do I choose the right ligand for my palladium catalyst?
A2: The choice of ligand is critical and depends on the specific type of C-H functionalization. For many cross-coupling reactions, phosphine ligands are common.[1] The success of the reaction can be dramatically influenced by the choice of the catalytic system, including the ligand.[2] It is often necessary to screen a library of ligands, including monodentate and bidentate phosphines with varying steric bulk and electronic properties, to identify the optimal one for your specific substrate and reaction.
Q3: Can the reaction atmosphere affect the outcome?
A3: Yes, the reaction atmosphere is crucial. Many C-H functionalization catalysts, particularly palladium complexes, are sensitive to oxygen.[1] Therefore, it is essential to perform these reactions under an inert atmosphere, such as nitrogen or argon, to prevent catalyst oxidation and deactivation.[1] This involves using dry, degassed solvents and properly flushing the reaction vessel with an inert gas.
Q4: What are some common directing groups used for C-H functionalization of benzofuran derivatives?
A4: While the benzofuran oxygen itself can have a directing effect, external directing groups are often installed on the substrate to achieve high regioselectivity. Common directing groups in C-H activation chemistry include amides, pyridines, and carboxylic acids, which coordinate to the metal catalyst and direct it to a nearby C-H bond.[8] The choice of directing group will depend on the desired position of functionalization and the compatibility with the reaction conditions.
Data Presentation
Table 1: Optimization of Catalyst Loading and Reaction Conditions for Palladium-Catalyzed C-H Functionalization of Benzofurans
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | - | - | DMSO | 100 | 12 | Varies |
| 2 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ (2) | MeCN | 120 | 24-48 | High |
| 3 | [Pd(η³-C₃H₅)Cl]₂ | XPhos | K₂CO₃ (2) | MeCN | 120 | 24-48 | High |
Note: This table is a summary of representative conditions and yields may vary significantly based on the specific substrates and reaction type.
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of Benzofuran
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzofuran substrate (1.0 mmol), the aryl coupling partner (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and the ligand (if required, 4-20 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2-3 equiv.) and the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized benzofuran.
Mandatory Visualization
Caption: General experimental workflow for C-H functionalization of benzofurans.
References
- 1. benchchem.com [benchchem.com]
- 2. publicatt.unicatt.it [publicatt.unicatt.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 5-Amino-1-benzofuran-2-carboxylic acid
Proposed HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in the pharmaceutical sector for ascertaining the purity of active pharmaceutical ingredients (APIs).[1] For the analysis of 5-Amino-1-benzofuran-2-carboxylic acid, a reversed-phase HPLC method is proposed, offering versatility for non-polar to moderately polar compounds.[1]
Column Selection: A C18 (Octadecyl Silane) column is recommended due to its wide applicability and effectiveness in separating a broad range of molecules.[1]
Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is suggested. The inclusion of an acid modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is crucial.[1] This acidic pH ensures the protonation of the amino group, leading to consistent retention times and improved peak shape.[1]
Detection: UV detection is a suitable and accessible method for this compound, given its aromatic benzofuran structure. Wavelengths of 254 nm and 280 nm are good starting points for method development.[1]
Experimental Protocol: A General-Purpose Stability-Indicating RP-HPLC Method
This protocol is designed to be a starting point for method development and validation for the purity analysis of this compound and to separate it from potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound reference standard and sample.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Potential Impurities and Method Specificity
While specific impurities for this compound are not documented, potential related compounds and degradation products can be inferred. These may include starting materials from synthesis, isomers, or products of oxidation or dimerization. The proposed gradient HPLC method is designed to be a stability-indicating assay, capable of separating the main peak from earlier and later eluting impurities.
Comparative Data
The following table presents hypothetical data for the purity analysis of a this compound sample using the proposed HPLC method. This illustrates how the data would be presented for comparison.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.15 | Potential Early Eluting Impurity |
| 2 | 8.2 | 995000 | 99.50 | This compound |
| 3 | 12.1 | 3500 | 0.35 | Potential Late Eluting Impurity |
| Total | 1000000 | 100.00 |
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the HPLC purity analysis workflow.
Caption: Workflow for HPLC Purity Analysis.
Alternative Analytical Approaches
While HPLC is the gold standard for purity determination, other techniques could be employed for complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to identify unknown impurities by providing mass information.[1] The use of a volatile buffer like ammonium acetate would be more suitable for LC-MS applications.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and is particularly useful for quantifying impurities if appropriate internal standards are used.
-
Differential Scanning Calorimetry (DSC): DSC can be used to assess the presence of impurities by observing changes in the melting point of the substance.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 5-Amino-1-benzofuran-2-carboxylic Acid and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Amino-1-benzofuran-2-carboxylic acid and its structural analogs. Understanding the NMR spectral features of this important heterocyclic scaffold is crucial for researchers engaged in the synthesis, characterization, and application of benzofuran derivatives in medicinal chemistry and materials science. This document presents a detailed comparison with unsubstituted benzofuran-2-carboxylic acid and a furan derivative bearing an electron-withdrawing group to illustrate the influence of substituents on the chemical shifts of the core structure.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for ethyl 5-amino-1-benzofuran-2-carboxylate (a close derivative of the target compound), benzofuran-2-carboxylic acid, and 5-(4-nitrophenyl)furan-2-carboxylic acid. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl 5-amino-1-benzofuran-2-carboxylate | DMSO-d₆ | H3 | 7.62 | s | - | 1H |
| H4 | 7.77 | d | 8.8 | 1H | ||
| H6 | 7.41 | dd | 8.8, 2.4 | 1H | ||
| H7 | 7.77 | d | 2.4 | 1H | ||
| OCH₂ | 4.35 | q | 7.1 | 2H | ||
| CH₃ | 1.32 | t | 7.1 | 3H | ||
| Benzofuran-2-carboxylic acid | DMSO-d₆ | H3 | 7.70 | s | - | 1H |
| H4 | 7.85 | d | 7.9 | 1H | ||
| H5 | 7.45 | t | 7.6 | 1H | ||
| H6 | 7.55 | t | 7.7 | 1H | ||
| H7 | 7.75 | d | 8.2 | 1H | ||
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | DMSO-d₆ | H3 | 7.44 | d | 3.7 | 1H |
| H4 | 7.37 | d | 3.7 | 1H | ||
| H8, H10 | 8.31 | d | 9.0 | 2H | ||
| H7, H11 | 8.04 | d | 9.0 | 2H | ||
| COOH | 13.35 (br s) | s | - | 1H |
Note: Data for ethyl 5-amino-1-benzofuran-2-carboxylate is sourced from a study on its Schiff base derivatives, and the assignments are inferred from the provided data for the parent ester.[1]
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl 5-amino-1-benzofuran-2-carboxylate | DMSO-d₆ | C2 | 146.84 |
| C3 | 117.19 | ||
| C3a | 121.31 | ||
| C4 | 123.03 | ||
| C5 | 138.90 | ||
| C6 | 119.24 | ||
| C7 | 128.47 | ||
| C7a | 154.66 | ||
| C=O | 163.15 | ||
| OCH₂ | 61.78 | ||
| CH₃ | 14.48 | ||
| Benzofuran-2-carboxylic acid | DMSO-d₆ | C2 | 149.2 |
| C3 | 112.5 | ||
| C3a | 127.8 | ||
| C4 | 124.0 | ||
| C5 | 125.3 | ||
| C6 | 123.1 | ||
| C7 | 112.0 | ||
| C7a | 155.0 | ||
| C=O | 160.7 | ||
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | CDCl₃ | C1 (COOH) | 159.52 |
| C2 | 146.21 | ||
| C3 | 120.29 | ||
| C4 | 112.08 | ||
| C5 | 154.21 | ||
| C6 | 135.26 | ||
| C7, C11 | 125.67 | ||
| C8, C10 | 124.93 | ||
| C9 | 147.34 |
Note: Data for ethyl 5-amino-1-benzofuran-2-carboxylate is sourced from a study on its Schiff base derivatives, and the assignments are inferred from the provided data for the parent ester.[1] Data for 5-(4-Nitrophenyl)furan-2-carboxylic Acid was recorded in CDCl₃.[2]
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for benzofuran derivatives is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship for spectral assignment.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
Caption: Logical relationships for unambiguous NMR spectral assignment using 1D and 2D data.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Amino-1-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 5-Amino-1-benzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this comparison leverages established fragmentation patterns of structurally related compounds, including benzofuran derivatives, carboxylic acids, and amino acids. The insights provided herein are intended to aid researchers in the identification and structural elucidation of this and similar compounds.
Predicted Fragmentation Pattern
The fragmentation of this compound under ESI-MS/MS conditions is anticipated to proceed through several key pathways, primarily involving the carboxylic acid and amino functional groups, as well as the benzofuran core. The predicted fragmentation cascade is initiated by the protonated molecule [M+H]⁺.
Table 1: Predicted Major Fragment Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z | Notes |
| 192.06 | [M+H]⁺ | - | 192.06 | Protonated parent molecule |
| 192.06 | [M+H - H₂O]⁺ | H₂O (18.01) | 174.05 | Loss of water from the carboxylic acid group. |
| 192.06 | [M+H - CO]⁺ | CO (27.99) | 164.07 | Decarbonylation, a common fragmentation for some aromatic acids. |
| 192.06 | [M+H - HCOOH]⁺ | HCOOH (46.01) | 146.05 | Loss of the entire carboxylic acid group. This is a very common fragmentation pathway for amino acids.[1][2] |
| 174.05 | [M+H - H₂O - CO]⁺ | CO (27.99) | 146.05 | Subsequent loss of carbon monoxide from the water-loss fragment. |
| 146.05 | [C₈H₈NO]⁺ | - | 146.05 | Resulting ion after the loss of the carboxyl group, representing the 5-aminobenzofuran moiety. |
Comparison with Structurally Related Compounds
The predicted fragmentation of this compound is informed by the known behavior of similar chemical structures in mass spectrometry.
Table 2: Comparison of Fragmentation Patterns
| Compound Class | Key Fragmentation Pathways | Relevance to this compound |
| Benzofuran Derivatives | Loss of substituents from the benzofuran ring, including CO and CO₂. Ring opening can also occur.[3][4] | The benzofuran core of the target molecule is expected to be relatively stable, with initial fragmentations likely occurring at the more labile amino and carboxylic acid groups. |
| Aromatic Carboxylic Acids | Prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45).[5][6] Aromatic acids often show a more stable molecular ion.[6] | The loss of the carboxylic acid group ([M+H - HCOOH]⁺) is a highly probable and diagnostic fragmentation pathway. |
| Amino Acids | The most abundant precursor and product ions are often [M+H]⁺ and [M-COOH]⁺.[1][2] Loss of ammonia (or water from the carboxyl group) is also observed.[2] | The presence of the amino group reinforces the likelihood of the loss of the carboxylic acid as a primary fragmentation step. |
Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
The following provides a general methodology for the analysis of this compound using ESI-MS/MS.
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to aid in protonation. The final concentration should be in the low µg/mL to ng/mL range.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization source is recommended.
-
Ionization Mode: Positive ion mode is selected to generate the protonated molecule [M+H]⁺.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion, which is expected at an m/z of approximately 192.06 for [C₁₀H₇NO₃+H]⁺.
-
MS/MS Analysis: Select the precursor ion (m/z 192.06) for collision-induced dissociation (CID). The collision energy should be optimized to induce fragmentation, typically in the range of 10-40 eV.
-
Data Analysis: Analyze the resulting product ion spectrum to identify the fragment ions and propose fragmentation pathways.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation cascade of this compound.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation of this molecule. The provided methodologies and comparative data serve as a valuable starting point for researchers engaged in the analysis of novel benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acids [medizin.uni-muenster.de]
- 3. scispace.com [scispace.com]
- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.12 [people.whitman.edu]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Substituted Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Benzofuran-2-Carboxylic Acids as Cytotoxic Agents.
The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, substituted benzofuran-2-carboxylic acids and their related compounds have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of their in vitro cytotoxicity, supported by experimental data and detailed methodologies, to aid in the ongoing development of novel anticancer therapeutics.
Comparative Cytotoxicity Data
The cytotoxic efficacy of substituted benzofuran-2-carboxylic acids and their derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, highlighting the influence of different substitutions on their anticancer activity.
| Compound ID/Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Halogenated Derivatives | ||||
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | Doxorubicin | - |
| HL-60 (Leukemia) | 0.1 | Doxorubicin | - | |
| Chalcone Derivatives | ||||
| Compound 2 (a benzofuran-substituted chalcone derivative) | MCF-7 (Breast) | 2.71 | Doxorubicin | - |
| MDA-MB-231 (Breast) | 2.12 | Doxorubicin | - | |
| A549 (Lung) | 2.21 | Doxorubicin | - | |
| H1299 (Lung) | 2.92 | Doxorubicin | - | |
| Compound 4 (a benzofuran-substituted chalcone derivative) | MCF-7 (Breast) | 9.37 | Doxorubicin | - |
| MDA-MB-231 (Breast) | 5.36 | Doxorubicin | - | |
| A549 (Lung) | 3.23 | Doxorubicin | - | |
| H1299 (Lung) | 6.07 | Doxorubicin | - | |
| Benzofuran-2-carboxamide Derivatives | ||||
| Derivative with 6-methoxy group (50g) | HCT-116 (Colon) | 0.87 | Doxorubicin | - |
| HeLa (Cervical) | 0.73 | Doxorubicin | - | |
| HepG2 (Liver) | 5.74 | Doxorubicin | - | |
| A549 (Lung) | 0.57 | Doxorubicin | - | |
| Other Derivatives | ||||
| A 3-amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | Doxorubicin | - |
| HCT-116 (Colon) | 5.20 | Doxorubicin | - | |
| HT-29 (Colon) | 9.13 | Doxorubicin | - | |
| A benzofuran-based carboxylic acid (44b) | MDA-MB-231 (Breast) | 2.52 | Doxorubicin | 2.36 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. "-" indicates that the data was not available in the cited sources.
Mechanisms of Action: Inducing Cancer Cell Death
Substituted benzofuran-2-carboxylic acids exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), generating reactive oxygen species (ROS), and inhibiting tubulin polymerization.
Apoptosis Induction
These compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in cell death.[1][2][3] Some derivatives have also been observed to activate the extrinsic pathway, though the precise mechanisms are still under investigation.[4][5]
Experimental Workflow: Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 4. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]
- 5. Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells [acikerisim.uludag.edu.tr]
A Comparative Analysis of the Biological Activities of 5-Amino-1-benzofuran-2-carboxylic acid and Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Amino-1-benzofuran-2-carboxylic acid and aminobenzoic acid, with a focus on their potential as therapeutic agents. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and their derivatives to offer insights into their respective mechanisms of action and potencies.
Executive Summary
This compound and its derivatives are emerging as potent inhibitors of Pim-1 kinase, a key enzyme in cell survival and proliferation pathways, suggesting their potential in oncology. Aminobenzoic acid, particularly para-aminobenzoic acid (PABA), is a well-established compound with diverse biological roles, including antimicrobial activity through the inhibition of folate synthesis and potential as a cholinesterase inhibitor for neurological conditions. This guide presents a side-by-side comparison of their known biological targets, quantitative activity data for representative derivatives, and the underlying signaling pathways.
Data Presentation: A Comparative Look at Biological Activity
Quantitative data for the specific compounds of interest is not always available; therefore, data for closely related derivatives are presented to provide a comparative perspective on their potential efficacy.
Table 1: Comparative Quantitative Biological Activity Data
| Compound Class | Biological Activity | Target/Assay | Test Compound | Quantitative Data (IC₅₀/MIC) |
| Benzofuran-2-carboxylic Acid Derivatives | Pim-1 Kinase Inhibition | Enzyme Assay | 5-(Methylpiperidin-4-yl)amino-1-benzofuran-2-carboxylic acid | IC₅₀: 0.12 µM |
| Pim-1 Kinase Inhibition | Enzyme Assay | 5-(4-Methylpiperazin-1-yl)methyl-1-benzofuran-2-carboxylic acid | IC₅₀: 0.053 µM | |
| Aminobenzoic Acid Derivatives | Antimicrobial (MRSA) | MIC Determination | Schiff base of p-aminobenzoic acid | MIC: 15.62 µM[1] |
| Antimicrobial (Various Bacteria) | MIC Determination | Sulfanilamide (a PABA analog) | MIC: 0.97 to 62.5 µg/mL | |
| Acetylcholinesterase Inhibition | Enzyme Assay | 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | IC₅₀: 7.49 ± 0.16 µM[2] | |
| Butyrylcholinesterase Inhibition | Enzyme Assay | Benzylaminobenzoic acid | IC₅₀: 2.67 ± 0.05 µM[2] |
Note: The data presented for derivatives are intended to be indicative of the potential activity of the parent compounds, this compound and aminobenzoic acid.
Signaling Pathways and Mechanisms of Action
This compound and Pim-1 Kinase Inhibition
This compound derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. The expression of Pim-1 is often regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. By inhibiting Pim-1, these compounds can disrupt downstream signaling, leading to cell cycle arrest and induction of apoptosis, making them promising candidates for cancer therapy.
Aminobenzoic Acid: Dual Modes of Action
Aminobenzoic acid, particularly p-aminobenzoic acid (PABA), exhibits a range of biological activities. Its antimicrobial effects in bacteria stem from its role as a precursor in the folic acid synthesis pathway. Sulfonamide antibiotics, which are structurally similar to PABA, act as competitive inhibitors of the enzyme dihydropteroate synthase, thereby blocking folate production and bacterial growth.
Furthermore, derivatives of aminobenzoic acid have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the synaptic cleft, a strategy used in the management of Alzheimer's disease.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds. Below are generalized protocols for the key experiments cited.
Pim-1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against Pim-1 kinase.
Principle: This assay measures the phosphorylation of a substrate by Pim-1 kinase. The amount of phosphorylation is quantified, and the reduction in phosphorylation in the presence of the test compound is used to determine its inhibitory potency (IC₅₀).
General Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP and a specific Pim-1 substrate peptide.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a microplate.
-
Enzyme Addition: Add purified Pim-1 kinase to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow for the phosphorylation reaction.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a common technique used to determine the MIC.
General Procedure:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared microorganism suspension.
-
Incubation: Incubate the microplate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase.
Principle: This colorimetric assay is based on the Ellman's method, which measures the activity of AChE by the formation of a yellow-colored product.
General Procedure:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.
-
Reaction Mixture: In a microplate, mix the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add acetylcholinesterase to each well.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measurement: Measure the absorbance of the yellow product at a specific wavelength over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.
References
Quantitative Analysis of 5-Amino-1-benzofuran-2-carboxylic acid: A Comparative Guide to HPLC-UV and UHPLC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of 5-Amino-1-benzofuran-2-carboxylic acid: a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an alternative Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS) method. The selection of an appropriate analytical method is critical for accurate quantification in various stages of research and drug development, from metabolic studies to quality control. This document presents a side-by-side evaluation of their performance based on key validation parameters, supported by detailed experimental protocols.
Method Performance Comparison
The validation of each method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[1][2][3] The performance characteristics of the novel HPLC-UV method and the comparative UHPLC-MS method are summarized below.
Table 1: Summary of Validation Parameters for HPLC-UV and UHPLC-MS Methods
| Validation Parameter | HPLC-UV Method | UHPLC-MS Method | ICH Acceptance Criteria |
| Linearity (r²) | 0.9995 | >0.999 | ≥0.999[4][5] |
| Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL | 80-120% of test concentration[3] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance[4][6] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2%[1][3] |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | ≤ 2%[1][3] |
| Specificity | No interference from blank | No interference from blank | No interference at the retention time of the analyte[3] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-noise ratio of 3:1[7][8] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-noise ratio of 10:1[7][8] |
Experimental Protocols
Detailed methodologies for the newly developed HPLC-UV method are provided below.
HPLC-UV Method for Quantitative Analysis of this compound
1.1. Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Method Validation Procedures
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte peak to the baseline noise. A signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.[7][8]
Visualizing the Workflow
To aid in understanding the processes involved, the following diagrams illustrate the validation workflow and a decision-making model for method selection.
Caption: Workflow for the validation of an analytical method.
Caption: Logical workflow for selecting an analytical method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Head-to-Head Comparison of Benzofuran-Derived Pim-1 Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Benzofuran-Based Pim-1 Inhibitors
The Pim-1 kinase, a serine/threonine kinase, has emerged as a critical target in oncology due to its pivotal role in cell proliferation, survival, and apoptosis.[1] Its overexpression is implicated in a variety of hematological and solid tumors, making it an attractive target for the development of novel cancer therapeutics. Among the diverse chemical scaffolds explored, benzofuran derivatives have shown significant promise as potent and selective Pim-1 inhibitors.[2]
This guide provides a head-to-head comparison of Pim-1 inhibitors derived from benzofuran scaffolds, summarizing their biochemical potency and cellular activity based on available experimental data. Detailed methodologies for key experiments are also provided to aid researchers in their evaluation and selection of these compounds for further investigation.
Biochemical Potency: A Comparative Analysis
The inhibitory activity of benzofuran-derived compounds against Pim-1 kinase is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the biochemical potency of representative inhibitors from different benzofuran-based scaffolds.
Table 1: Inhibitory Activity of Dibenzofuran Derivatives against Pim Kinases
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| 44 | 0.06 | 0.035 |
| 45 | 0.28 | 0.15 |
| 16 | 0.15 | 0.20 |
| 17 | 0.22 | 0.18 |
| SGI-1776 * | 0.05 | 0.10 |
*SGI-1776 is a well-characterized pan-Pim kinase inhibitor included for reference.[2] Data presented is from a luminescence-based assay.[2]
Table 2: Inhibitory Activity of Benzofuran-Pyrazole Hybrid against Pim-1 Kinase
| Compound | Pim-1 IC50 (µg/mL) |
| 3d | 1.053 ± 0.046 |
Data for compound 3d, a benzofuran-pyrazole hybrid, was determined through in vitro multikinase inhibition assessment.[3]
Cellular Activity: Probing Anti-Proliferative Effects
The efficacy of Pim-1 inhibitors in a cellular context is crucial for their therapeutic potential. The following table highlights the anti-proliferative activity of selected benzofuran derivatives in various cancer cell lines.
Table 3: Anti-Proliferative Activity of Benzofuran Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 44 | MV4-11 | Acute Myeloid Leukemia | 2.6 ± 0.4 |
| 45 | MV4-11 | Acute Myeloid Leukemia | 5.3 ± 0.6 |
| 16 | MV4-11 | Acute Myeloid Leukemia | 10.4 ± 1.2 |
| 17 | MV4-11 | Acute Myeloid Leukemia | 14.3 ± 1.1 |
| SGI-1776 | MV4-11 | Acute Myeloid Leukemia | 0.03 ± 0.005 |
| 3d | MCF-7 | Breast Cancer | Not specified in µM |
The anti-proliferative activity was assessed using various cell viability assays.[2][3]
Pim-1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the therapeutic rationale and the methods used for inhibitor evaluation, the following diagrams illustrate the Pim-1 signaling pathway and a typical experimental workflow.
Caption: The Pim-1 signaling pathway is activated by cytokines, leading to the transcription of Pim-1 kinase which in turn promotes cell proliferation and inhibits apoptosis.
Caption: A typical experimental workflow for the evaluation of Pim-1 inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. The following are representative protocols for key assays used in the characterization of Pim-1 inhibitors.
In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim-1 substrate peptide (e.g., PIMtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (benzofuran derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor.
-
Add 2 µL of a solution containing the Pim-1 enzyme and substrate peptide.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (benzofuran derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blot Analysis for Phospho-BAD
This technique is used to detect the phosphorylation status of BAD, a direct downstream target of Pim-1, to confirm target engagement within the cell.
-
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-BAD, anti-total-BAD, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-BAD.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe for total BAD and the loading control to normalize the data.
-
Conclusion
Pim-1 kinase inhibitors based on the benzofuran scaffold represent a promising avenue for the development of novel anticancer agents. The data presented in this guide highlights the potential of these compounds, with several demonstrating potent biochemical and cellular activity. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other emerging Pim-1 inhibitors. Continued exploration of the structure-activity relationships within this chemical class will be crucial for the optimization of lead compounds and the ultimate development of effective and selective Pim-1-targeted therapies.
References
In vitro ADME properties of 5-Amino-1-benzofuran-2-carboxylic acid analogs
A Comparative Guide to the In Vitro ADME Properties of Benzofuran Analogs
The following guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various benzofuran derivatives, based on available experimental data. While a comprehensive dataset for a specific series of 5-Amino-1-benzofuran-2-carboxylic acid analogs is not publicly available, this guide compiles relevant information from studies on structurally related benzofuran compounds to offer insights for researchers and drug development professionals.
Data Presentation
The in vitro ADME properties of selected benzofuran analogs are summarized in the tables below. These properties are crucial in early drug discovery for predicting the pharmacokinetic behavior of a compound in vivo.
Table 1: Metabolic Stability of Benzofuran Analogs in Liver Microsomes
| Compound | Species | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Beauvericin | Human, Rat | >120 | - |
| 5-AIQ | Human | 14.5 | 47.6[1] |
Note: Beauvericin is a complex molecule containing a benzofuran-like moiety and is included for its available metabolic stability data. 5-AIQ is a different heterocyclic compound, but its data is presented to showcase typical metabolic stability parameters.
Table 2: Plasma Protein Binding of a Benzofuran Analog
| Compound | Species | Protein Binding (%) |
| Beauvericin | Human, Rat, Mouse, Dog, Monkey | >90[2] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME experiments are crucial for the interpretation and replication of results.
Metabolic Stability in Liver Microsomes
The assessment of metabolic stability in liver microsomes is a standard in vitro assay to predict hepatic clearance.
Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).
General Protocol:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH, to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[3]
Plasma Protein Binding (PPB)
This assay measures the extent to which a drug binds to proteins in the blood plasma.
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.
General Protocol (Rapid Equilibrium Dialysis - RED):
-
Apparatus Setup: A RED device is used, which consists of a base plate with wells and disposable inserts, each containing two chambers separated by a semipermeable membrane.
-
Sample Preparation: The test compound is added to plasma.
-
Dialysis: The plasma containing the test compound is added to one chamber of the insert, and a buffer solution is added to the other chamber.
-
Incubation: The plate is sealed and incubated with shaking to allow for equilibrium to be reached between the free and bound drug.
-
Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Data Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.
Visualizations
The following diagrams illustrate a typical workflow for in vitro ADME studies and a general overview of potential metabolic pathways for benzofuran-containing compounds.
Caption: A typical workflow for in vitro ADME screening in early drug discovery.
Caption: Potential metabolic pathways for benzofuran analogs.
References
Benchmarking the synthetic efficiency of different routes to 5-Amino-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 5-Amino-1-benzofuran-2-carboxylic acid, a key building block for various pharmacologically active compounds, is a critical consideration in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to this valuable intermediate. The performance of each route is objectively evaluated based on experimental data for key metrics including reaction yield, purity, conditions, and the nature of reagents.
Comparative Analysis of Synthetic Routes
Three primary strategies for the synthesis of this compound are presented:
-
Route 1: Nitration and Subsequent Reduction. This classical two-step approach involves the initial nitration of a 1-benzofuran-2-carboxylic acid ester followed by the reduction of the resulting nitro group to the desired amine.
-
Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction). This modern cross-coupling method involves the direct amination of a 5-halo-1-benzofuran-2-carboxylic acid ester using a palladium catalyst.
-
Route 3: Copper-Catalyzed Amination (Ullmann Condensation). A more traditional cross-coupling approach, this route utilizes a copper catalyst to facilitate the amination of a 5-halo-1-benzofuran-2-carboxylic acid ester.
The following table summarizes the quantitative data for each route, facilitating a direct comparison of their synthetic efficiency.
| Parameter | Route 1: Nitration & Reduction | Route 2: Palladium-Catalyzed Amination | Route 3: Copper-Catalyzed Amination |
| Starting Material | Ethyl 1-benzofuran-2-carboxylate | Ethyl 5-bromo-1-benzofuran-2-carboxylate | Ethyl 5-bromo-1-benzofuran-2-carboxylate |
| Key Reagents/Catalysts | Nitration: Nitric acid, Acetic anhydrideReduction: 10% Palladium on Carbon, Hydrogen gas | Pd₂(dba)₃, XPhos, NaOtBu, Ammonia surrogate (e.g., Benzophenone imine) | Copper(I) salt (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃), Ammonia |
| Overall Yield | ~64% (estimated) | Moderate to high (estimated) | Variable, potentially lower yields |
| Reaction Conditions | Nitration: Low temperatureReduction: Room temperature, atmospheric pressure | Elevated temperatures (e.g., 90-110 °C) | High temperatures (often >150 °C) |
| Key Advantages | Well-established methodology, high yield in reduction step. | High functional group tolerance, generally good yields for C-N coupling. | Lower cost of catalyst compared to palladium. |
| Key Disadvantages | Use of strong acids, potential for regioisomeric impurities during nitration. | Expensive catalyst and ligands, requires inert atmosphere. | Often requires harsh reaction conditions and can have lower yields and substrate scope. |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Nitration and Subsequent Reduction
This route is a widely practiced method for the introduction of an amino group onto an aromatic ring.
Step 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate (Nitration)
The nitration of the benzofuran ring system requires mild conditions to prevent oxidation and degradation of the furan moiety. The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a standard approach for nitrating sensitive heterocyclic compounds.
-
Materials: Ethyl 1-benzofuran-2-carboxylate, Fuming nitric acid, Acetic anhydride, Acetic acid.
-
Procedure:
-
A solution of ethyl 1-benzofuran-2-carboxylate in a mixture of acetic acid and acetic anhydride is cooled to a low temperature (typically between -10 °C and 0 °C).
-
A pre-cooled mixture of fuming nitric acid and acetic anhydride is added dropwise to the substrate solution while maintaining the low temperature.
-
The reaction mixture is stirred at low temperature for a specified duration, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The precipitated product is collected by filtration, washed with water until neutral, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
-
-
Expected Yield: The regioselective nitration at the 5-position is generally achieved in moderate to good yields, estimated to be in the range of 70-80%, though the formation of other isomers is possible.
Step 2: Synthesis of Ethyl 5-amino-1-benzofuran-2-carboxylate (Reduction)
The reduction of the nitro group to an amine is a high-yielding transformation, commonly achieved by catalytic hydrogenation.[1]
-
Materials: Ethyl 5-nitro-1-benzofuran-2-carboxylate, 10% Palladium on activated carbon (Pd/C), Methanol, Dimethoxyethane, Hydrogen gas.
-
Procedure:
-
Ethyl 5-nitro-1-benzofuran-2-carboxylate is dissolved in a mixture of methanol and dimethoxyethane.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically at atmospheric pressure using a balloon) and stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product can be purified by crystallization.
-
-
Reported Yield: This reduction step is highly efficient, with reported yields of up to 91%.[1]
Step 3: Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials: Ethyl 5-amino-1-benzofuran-2-carboxylate, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
The ethyl ester is dissolved in a mixture of ethanol and water.
-
An excess of NaOH or LiOH is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled and acidified with HCl to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
-
Expected Yield: Ester hydrolysis is typically a high-yielding reaction, often quantitative.
Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This route offers a more direct approach to the C-N bond formation, avoiding the use of strong nitrating agents.
Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate
The starting material for this route is the 5-bromo derivative of the benzofuran-2-carboxylate.
-
Materials: 5-Bromosalicylaldehyde, Diethyl bromomalonate, Potassium carbonate, 2-Butanone.
-
Procedure:
-
A mixture of 5-bromosalicylaldehyde, diethyl bromomalonate, and potassium carbonate in 2-butanone is heated at reflux.[2]
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated.
-
Water is added to the residue, and the product is extracted with a suitable organic solvent (e.g., ether).
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by recrystallization from ethanol.[2]
-
-
Reported Yield: Yields for this type of cyclization can vary but are generally moderate to good.
Step 2: Synthesis of Ethyl 5-amino-1-benzofuran-2-carboxylate (Buchwald-Hartwig Amination)
This key step involves the palladium-catalyzed coupling of the aryl bromide with an ammonia surrogate.
-
Materials: Ethyl 5-bromo-1-benzofuran-2-carboxylate, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu), Ammonia surrogate (e.g., benzophenone imine), Toluene.
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the palladium catalyst, the phosphine ligand, and the base.
-
Anhydrous toluene is added, followed by the ethyl 5-bromo-1-benzofuran-2-carboxylate and the ammonia surrogate.
-
The reaction mixture is heated to a high temperature (e.g., 90-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is then subjected to hydrolysis of the imine (if an imine-based ammonia surrogate was used) with a mild acid.
-
Purification is typically performed by column chromatography.
-
-
Expected Yield: While no specific yield is reported for this exact substrate, Buchwald-Hartwig aminations with ammonia surrogates on similar aryl bromides generally proceed in moderate to high yields.
Step 3: Hydrolysis to this compound
The final hydrolysis step is identical to that described in Route 1.
Route 3: Copper-Catalyzed Amination (Ullmann Condensation)
This route provides an alternative to the palladium-catalyzed method, often at a lower catalyst cost.
Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate
The starting material is the same as in Route 2.
Step 2: Synthesis of Ethyl 5-amino-1-benzofuran-2-carboxylate (Ullmann Condensation)
This reaction typically requires higher temperatures and specific ligands to achieve good conversion.
-
Materials: Ethyl 5-bromo-1-benzofuran-2-carboxylate, Copper(I) iodide (CuI), Ligand (e.g., L-proline or a diamine), Base (e.g., K₂CO₃ or Cs₂CO₃), Ammonia source (e.g., aqueous ammonia or an ammonia surrogate), High-boiling solvent (e.g., DMF or DMSO).
-
Procedure:
-
In a reaction vessel, ethyl 5-bromo-1-benzofuran-2-carboxylate, CuI, the ligand, and the base are combined in the solvent.
-
The ammonia source is added.
-
The mixture is heated to a high temperature (often 150 °C or higher) for an extended period.
-
The reaction progress is monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
-
-
Expected Yield: The Ullmann condensation can be challenging, and yields are often variable and may be lower than those obtained with palladium catalysis, especially for less activated aryl halides.
Step 3: Hydrolysis to this compound
The final hydrolysis step is identical to that described in Route 1.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of the three synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure.
-
Route 1 (Nitration and Reduction) is a classic and reliable method, particularly suitable when the starting benzofuran-2-carboxylate is readily available and high-pressure hydrogenation equipment is accessible. The high yield of the reduction step is a significant advantage. However, the use of strong acids in the nitration step and the potential for isomeric impurities require careful control and purification.
-
Route 2 (Buchwald-Hartwig Amination) represents a more modern and often more versatile approach, with a potentially broader substrate scope and functional group tolerance. While the cost of the palladium catalyst and specialized ligands can be a drawback, this method may be advantageous for small-scale synthesis and for substrates where nitration is problematic.
-
Route 3 (Ullmann Condensation) offers a more economical alternative to palladium-catalyzed methods. However, it often requires harsher reaction conditions, which can limit its applicability for sensitive substrates, and may result in lower yields.
For large-scale production where cost and well-established procedures are paramount, Route 1 may be the most attractive option. For medicinal chemistry applications where speed, versatility, and the ability to create analogues are important, the Buchwald-Hartwig amination (Route 2) could be the preferred choice, provided the cost of the catalyst is not prohibitive. The Ullmann condensation (Route 3) remains a viable option, particularly if catalyst cost is a primary concern and the substrate is robust enough to withstand the reaction conditions. Further optimization of each route for specific applications is recommended to maximize synthetic efficiency.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Amino-1-benzofuran-2-carboxylic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Amino-1-benzofuran-2-carboxylic acid, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Hazard Identification and Safety Profile
Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key safety information derived from available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Acute Tox. 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | To prevent inhalation of dust or aerosols. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocol: Neutralization and Disposal of Small Quantities
For small residual amounts of this compound, a carefully controlled neutralization process can be employed before collection by a licensed waste disposal service. This procedure should be performed in a certified chemical fume hood.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5%)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (5%)
-
pH indicator strips
-
Appropriate waste containers (clearly labeled)
-
Stir bar and stir plate
Procedure:
-
Preparation: In a suitable beaker within a chemical fume hood, dissolve the solid this compound waste in a minimal amount of an appropriate solvent (e.g., water with a small amount of base to aid dissolution, or an organic solvent miscible with water like ethanol or methanol).
-
Neutralization of Carboxylic Acid: Slowly add the 5% sodium bicarbonate or sodium carbonate solution to the stirred solution of the waste compound. Be cautious of potential effervescence (CO₂ evolution). Continue adding the basic solution until the pH of the solution is between 6.0 and 8.0, as confirmed by pH indicator strips.
-
Containment: Transfer the neutralized solution to a clearly labeled hazardous waste container designated for aqueous waste.
-
Final Disposal: This container should be collected by a licensed chemical waste disposal company. Do not pour the neutralized solution down the drain , as ecological data for this compound is largely unavailable.[1]
Disposal of Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
Procedure:
-
Segregation: Collect all contaminated solid waste, including gloves, weighing boats, pipette tips, and vials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination of Glassware: If glassware is to be reused, it should be decontaminated. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. The solvent rinse should be collected and disposed of as hazardous chemical waste. Following the solvent rinse, wash the glassware thoroughly with soap and water.
-
Collection: Store the sealed hazardous waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) office or a licensed waste contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Small Spills (within a chemical fume hood):
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Large Spills:
-
Evacuation: Evacuate the immediate area.
-
Alert: Notify laboratory personnel and the institutional EHS office immediately.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
Professional Cleanup: Allow trained personnel to manage the cleanup.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and disposal guidelines.
References
Essential Safety and Operational Guide for 5-Amino-1-benzofuran-2-carboxylic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-1-benzofuran-2-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as acute toxic compounds if swallowed.[1] While comprehensive toxicological data is limited, the chemical structure, containing an aromatic amine and a carboxylic acid on a benzofuran scaffold, necessitates cautious handling to prevent potential skin and eye irritation, respiratory tract irritation, and unknown systemic effects. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
The following table summarizes the required personal protective equipment for handling this compound. Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control and must be used for all manipulations of this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against dust, splashes, and vapors. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a risk of explosion or significant splash hazard. | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile or Neoprene).[2][3] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing.[4] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Dust Respirator/Full-face Respirator | MSHA/NIOSH approved with organic vapor/multi-gas cartridges.[4][5][6][7][8] | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. A full-face respirator is recommended in such cases.[4] |
Operational Plan: Safe Handling Workflow
A standardized workflow is crucial for minimizing risks. This involves meticulous preparation, careful handling, and thorough cleanup.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound or its specific salt/ester before beginning any work.
-
Designate a Work Area: All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weighing paper, solvents, and waste containers, and place them inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
Handling Procedures
-
Weighing: Carefully weigh the solid compound on weighing paper within the fume hood to prevent the generation of dust.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Reactions: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential exothermic reactions are anticipated and can be controlled.
-
Containment: Keep all containers of the compound sealed when not in use.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Decontaminate all glassware and equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, safety goggles, and then lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and bench paper, in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company. A common method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and carefully sweep it into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of safety controls for handling hazardous chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. medrux.com [medrux.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. 3M Respirator Cartridges [selectsafetysales.com]
- 6. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 7. 3M 60926 cartridge/P100 filter for formaldehyde, ammonia & others | Sylprotec.com [sylprotec.com]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

